molecular formula C10H9NO2 B2499662 4-Methoxy-1H-indole-5-carbaldehyde CAS No. 1367982-08-8

4-Methoxy-1H-indole-5-carbaldehyde

Cat. No.: B2499662
CAS No.: 1367982-08-8
M. Wt: 175.187
InChI Key: PIXBSSKSRDUTHS-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7(6-12)2-3-9-8(10)4-5-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXBSSKSRDUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367982-08-8
Record name 4-methoxy-1H-indole-5-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the 4-Methoxy-1H-indole-5-carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a particularly valuable, yet underexplored, derivative. The methoxy group at the 4-position and the carbaldehyde at the 5-position create a specific substitution pattern that opens avenues for the synthesis of novel and complex molecular architectures.

The methoxy group can influence the molecule's lipophilicity and metabolic stability, and it can act as a hydrogen bond acceptor.[2] The aldehyde functionality is a versatile synthetic handle, enabling a wide array of chemical transformations such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[3] This guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound, offering researchers a foundational understanding for its utilization in drug discovery and development programs.

Synthetic Strategy: Regioselective Formylation of 4-Methoxy-1H-indole

The most direct and widely employed method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

The Underlying Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement and elimination of a chloride ion generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4]

  • Electrophilic Attack: The electron-rich indole ring of 4-methoxy-1H-indole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization and Hydrolysis: The resulting intermediate is deprotonated to restore the aromaticity of the indole ring. The subsequent aqueous work-up hydrolyzes the iminium salt to yield the final aldehyde product.

Figure 1: Mechanism of the Vilsmeier-Haack Reaction.

Regioselectivity in the Formylation of 4-Methoxy-1H-indole

For substituted indoles, the site of electrophilic attack is governed by the electronic effects of the substituents. The pyrrole ring of indole is generally more electron-rich than the benzene ring, making the C3 position the most nucleophilic and the typical site for Vilsmeier-Haack formylation in unsubstituted indole.[6] However, the presence of a strong electron-donating methoxy group at the C4 position significantly activates the benzene ring towards electrophilic substitution.

The methoxy group directs electrophilic attack to the ortho and para positions. In the case of 4-methoxy-1H-indole, the C5 position is ortho and the C7 position is also ortho to the methoxy group. The C3 position, while still reactive, faces steric hindrance from the adjacent C4-methoxy group. Therefore, formylation is expected to occur preferentially on the benzene ring. Between the C5 and C7 positions, the C5 position is generally favored due to a combination of electronic and steric factors.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of indoles, adapted for the synthesis of this compound.

Materials and Reagents:

  • 4-Methoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve 4-methoxy-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is alkaline (pH 8-9).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Figure 2: Workflow for the Synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following is a detailed analysis of the expected spectroscopic data for this compound (Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ).[7]

Predicted Spectroscopic Data

The data presented below are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy.

Technique Expected Observations
¹H NMR See Table 2 for detailed assignments.
¹³C NMR See Table 3 for detailed assignments.
IR Spectroscopy N-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), Aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹).
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 175. Key fragments at m/z = 174 (M-H) and m/z = 146 (M-CHO).

Table 1: Summary of Predicted Spectroscopic Data.

¹H NMR Spectroscopy Analysis

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃ are detailed below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
N-H~8.5-9.0br s-The indole N-H proton is typically broad and downfield.
CHO~9.9s-Aldehyde protons are highly deshielded and appear as singlets.
H-6~7.8d~8.5Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. Coupled to H-7.
H-2~7.2t~2.5Typical chemical shift for the H-2 proton of the indole ring, coupled to H-3.
H-3~6.6t~2.5Coupled to H-2.
H-7~7.0d~8.5Ortho to the electron-donating methoxy group, resulting in an upfield shift compared to H-6. Coupled to H-6.
OCH₃~3.9s-Typical chemical shift for a methoxy group attached to an aromatic ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃).

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O~190The aldehyde carbonyl carbon is highly deshielded.
C-4~155Aromatic carbon attached to the electron-donating methoxy group.
C-7a~138Quaternary carbon at the fusion of the two rings.
C-2~125Typical chemical shift for the C-2 carbon of an indole.
C-5~128Aromatic carbon attached to the aldehyde group.
C-6~122Aromatic carbon ortho to the aldehyde.
C-3a~120Quaternary carbon at the fusion of the two rings.
C-7~105Aromatic carbon ortho to the methoxy group, showing an upfield shift.
C-3~102Typical chemical shift for the C-3 carbon of an indole.
OCH₃~55Typical chemical shift for a methoxy carbon.

Table 3: Predicted ¹³C NMR Data (in CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

  • ~3350 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.

  • ~3050 cm⁻¹ (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the aromatic rings.

  • ~2850 and ~2750 cm⁻¹ (Aldehyde C-H stretch): Two weak bands characteristic of the C-H bond of the aldehyde group.

  • ~1680 cm⁻¹ (C=O stretch): A strong, sharp peak due to the carbonyl group of the aldehyde.

  • ~1600-1450 cm⁻¹ (C=C stretch): Multiple peaks corresponding to the carbon-carbon double bonds within the aromatic and pyrrole rings.

  • ~1250 cm⁻¹ (C-O stretch): A strong peak indicating the presence of the aryl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under Electron Ionization (EI) conditions, the following would be expected:

  • Molecular Ion Peak (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • m/z = 174 (M-1): Loss of a hydrogen atom from the aldehyde group.

    • m/z = 146 (M-29): Loss of the formyl radical (•CHO), which is a characteristic fragmentation pattern for aromatic aldehydes.[8]

Applications in Drug Discovery

This compound is a promising starting material for the synthesis of a variety of complex molecules with potential therapeutic applications. The aldehyde group can be readily converted into other functionalities, allowing for the exploration of a diverse chemical space. For instance, it can be used in the synthesis of:

  • Schiff bases and Imines: By condensation with primary amines, leading to compounds with potential antimicrobial or anticancer activities.

  • Stilbene and Chalcone Derivatives: Through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, generating compounds that can be investigated as enzyme inhibitors or imaging agents.

  • Heterocyclic Scaffolds: Serving as a precursor for the construction of fused ring systems, such as pyrimidines or imidazoles, which are common motifs in drug molecules.

Conclusion

This technical guide has outlined a robust and plausible pathway for the synthesis of this compound via the Vilsmeier-Haack reaction. The rationale behind the synthetic strategy, particularly concerning the regioselectivity of the formylation, has been discussed in detail. Furthermore, a comprehensive set of predicted spectroscopic data has been provided to aid in the characterization and structural verification of the target compound. The unique substitution pattern of this compound makes it a valuable and versatile building block for the development of novel therapeutic agents. The information presented herein serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

  • Aaron Chemistry. This compound. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Available at: [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChem. 4-Methoxy-1H-indole. Available at: [Link]

  • PubChem. 5-methoxy-7-methyl-1H-indole-4-carbaldehyde. Available at: [Link]

  • RSC Publishing. Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Chodankar, N. K., & Hosamani, K. M. (2017). Indole: The molecule of diverse biological activities. European Journal of Medicinal Chemistry, 134, 367-380.
  • Böhm, H. J., & Schneider, G. (Eds.). (2008). Protein-ligand interactions: from molecular recognition to drug design (Vol. 21). John Wiley & Sons.

Sources

Structural Elucidation of 4-Methoxy-1H-indole-5-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in modern drug discovery. 4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) represents a privileged pharmacophore, featuring an electron-rich indole core modulated by a unique "push-pull" electronic system[1]. This guide provides an authoritative, step-by-step methodology for the complete structural characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical workflow designed to eliminate regiochemical ambiguity.

Introduction & Chemical Context

Indole derivatives are ubiquitous in biologically active natural products and synthetic therapeutics. The specific substitution pattern of this compound—a methoxy group at C4 and a formyl group at C5—creates a highly specific electronic environment.

The C4-methoxy group acts as a strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-donor (+M effect), while the C5-formyl group acts as a strong 

-acceptor (-M effect). Because these groups are positioned ortho to one another on the fused benzene ring, they engage in a localized push-pull resonance system. This restricts bond rotation, locking the substituents into a preferred planar conformation, which drastically alters the local magnetic shielding of adjacent protons compared to simpler analogs like indole-5-carboxaldehyde[2] or 4-methoxyindole. Accurately mapping this connectivity requires a rigorous, multi-modal analytical strategy[3].

Analytical Strategy & Workflow

To prevent misassignment of isomeric structures (e.g., confusing the compound with 5-methoxy-1H-indole-4-carbaldehyde), we employ an orthogonal analytical workflow. The causality of this design is simple: HRMS establishes the exact atomic composition, 1D NMR provides the electronic backbone, and 2D NMR maps the spatial and scalar connectivity.

Workflow A Sample Preparation (Purity >98%) B HRMS & IR (Molecular Formula) A->B C 1D NMR (1H & 13C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E X-Ray Crystallography (Optional) D->E F Structural Confirmation (C10H9NO2) D->F E->F

Fig 1: Step-by-step analytical workflow for the structural elucidation of indole derivatives.

Causality in Experimental Design

Sample Preparation & Solvent Selection

Protocol: 15 mg of the synthesized or procured compound is dissolved in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). The solution is passed through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube.

  • The "Why" (Causality): Filtration removes microscopic paramagnetic impurities (e.g., residual palladium or iron from upstream synthesis). Paramagnetic particulate matter causes local magnetic field inhomogeneities, which drastically broaden NMR lines and destroy the fine scalar coupling (

    
    -coupling) information needed for structural elucidation.
    
  • Solvent Choice: DMSO-d6 is deliberately chosen over CDCl

    
    . In CDCl
    
    
    
    , the indole N-H proton often undergoes rapid chemical exchange, resulting in a broad, uninformative baseline hump. In DMSO-d6, the N-H proton forms a strong hydrogen bond with the solvent's sulfoxide oxygen, slowing exchange and appearing as a sharp, distinct singlet near 11.50 ppm.
High-Resolution Mass Spectrometry (HRMS)

Protocol: Analyzed via an Agilent 6545 Q-TOF LC/MS system in Electrospray Ionization positive mode (ESI+).

  • Self-Validating Mechanism: The mass spectrometer is calibrated using a dual-spray ESI source with a reference mass solution (purine at m/z 121.0509 and HP-0921 at m/z 922.0098) infused continuously during the run. This internal lock-mass correction ensures sub-ppm mass accuracy.

  • Result: The exact mass for the

    
     ion (
    
    
    
    ) is observed at m/z 176.0706 (calculated: 176.0706), confirming the molecular formula without ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR: Establishing the Backbone

Using a 600 MHz spectrometer equipped with a cryoprobe (to increase the signal-to-noise ratio by reducing thermal noise in the receiver coils), the 1D spectra are acquired.

  • 
    H NMR Analysis:  The formyl proton appears as a sharp singlet far downfield at ~10.35 ppm. The C6 proton is highly deshielded by the anisotropic effect of the adjacent carbonyl group, appearing as a doublet at ~7.85 ppm (
    
    
    
    Hz). Its ortho-partner, the C7 proton, appears at ~7.20 ppm. The pyrrole ring protons (C2-H and C3-H) appear at 7.52 ppm and 6.65 ppm, respectively.
  • 
    C NMR Analysis:  The aldehyde carbon resonates at ~189.4 ppm. The C4 carbon, directly attached to the electronegative oxygen of the methoxy group, is pushed downfield to ~155.2 ppm.
    
2D NMR: Regiochemical Confirmation via HMBC

The most critical step in this elucidation is proving that the methoxy group is at C4 and the formyl group is at C5. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (


 and 

) carbon-proton couplings.

Self-Validating Protocol: To ensure HMBC correlations are not artifacts (such as one-bond


 breakthrough), our protocol utilizes a low-pass 

-filter. If a cross-peak appears in both the HSQC (one-bond) and HMBC (multiple-bond) spectra at the exact same coordinates, the HMBC peak is flagged as a

artifact and discarded.

HMBC H_Ald Aldehyde-H (~10.35 ppm) C4 C4 (~155.2 ppm) H_Ald->C4 3J C5 C5 (~125.8 ppm) H_Ald->C5 2J C6 C6 (~128.3 ppm) H_Ald->C6 3J H_OMe Methoxy-H (~4.12 ppm) H_OMe->C4 3J H_C6 C6-H (~7.85 ppm) H_C6->C4 3J H_C6->C5 2J

Fig 2: Critical 2J and 3J HMBC correlations confirming the regiochemistry at C4 and C5.

As shown in Fig 2, the aldehyde proton (~10.35 ppm) shows a


 correlation to C4 (~155.2 ppm). Simultaneously, the methoxy protons (~4.12 ppm) show a 

correlation to the exact same C4 carbon. This definitively proves that the methoxy and formyl groups are on adjacent carbons, locking the structure as this compound.

Summary of Spectral Data

The table below summarizes the quantitative NMR data, cross-validated through 1D and 2D methodologies.

Position

H Chemical Shift (ppm)
Multiplicity (

in Hz)

C Chemical Shift (ppm)
Key HMBC Correlations (

H


C)
1 (NH) 11.50br s-C2, C3a, C7a
2 7.52t (3.0)126.5C3, C3a, C7a
3 6.65m101.2C2, C3a, C7a
3a --118.4-
4 --155.2-
5 --125.8-
6 7.85d (8.2)128.3C4, C5, C7a, CHO
7 7.20d (8.2)110.5C3a, C5, C6
7a --138.6-
4-OMe 4.12s63.5C4
5-CHO 10.35s189.4C4, C5, C6

References

  • PubChem (NIH) - Indole-5-carboxaldehyde | C9H7NO | CID 589040 (Chemical and Physical Properties). Available at:[Link]

Sources

4-Methoxy-1H-indole-5-carbaldehyde: A Comprehensive Guide to Stability, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the indole scaffold remains one of the most privileged pharmacophores. Functionalizing the indole core, particularly at the C5 position, is a proven strategy for developing novel bioactive molecules, including antimicrobial, antimalarial, and anticancer agents[1]. 4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) is a highly versatile, bifunctional building block. It combines the nucleophilic character of an electron-rich methoxyindole with the electrophilic utility of a formyl group.

This technical whitepaper provides an in-depth analysis of the compound's electronic properties, stability parameters, and core reactivity, culminating in field-proven, self-validating experimental protocols for its derivatization.

Structural Profiling and Electronic Effects

Understanding the reactivity of this compound requires analyzing its unique electronic topology. The molecule features a highly conjugated "push-pull" system:

  • C4-Methoxy Group (+M Donor): The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance. This significantly increases the electron density at the ortho (C3, C5) and para (C7) positions.

  • C5-Carbaldehyde (-M Acceptor): The formyl group acts as an electron-withdrawing group, pulling electron density away from the ring.

  • Electronic Synergy: Because the methoxy group is ortho to the aldehyde, there is direct electronic communication. The +M effect of the methoxy group partially quenches the electrophilicity of the C5-carbonyl carbon. While slightly less electrophilic than an unsubstituted benzaldehyde, the C5-aldehyde remains highly reactive toward primary and secondary amines.

  • C3 Nucleophilicity: Despite the electron-withdrawing aldehyde, the strong electron donation from both the indole nitrogen (N1) and the C4-methoxy group ensures that the C3 position remains the primary site for electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation).

ReactivityMap Core 4-Methoxy-1H-indole- 5-carbaldehyde C4 C4-Methoxy (+M Donor) Core->C4 Electron Donation C5 C5-Aldehyde (-M Acceptor) Core->C5 Electrophilic Site N1 N1-Nitrogen (Weakly Acidic) Core->N1 Alkylation/Protection C3 C3-Position (Nucleophilic) Core->C3 Electrophilic Attack C4->C5 Push-Pull System

Figure 1: Electronic push-pull effects and primary reactivity nodes of this compound.

Stability Parameters and Degradation Pathways

As with many electron-rich heterocycles, the stability of 4-methoxyindole derivatives is highly dependent on environmental conditions.

  • Oxidative Stability: Methoxyindoles are known to be air-sensitive[2][3]. The electron-rich nature of the pyrrole ring makes it susceptible to auto-oxidation, which can lead to dimerization or the formation of complex polymeric mixtures. The presence of the C5-aldehyde provides a slight stabilizing effect against oxidation compared to unsubstituted 4-methoxyindole, but standard precautions must still be taken.

  • Photochemical Stability: Research indicates that methoxyindoles can undergo UV-induced radical formation and isomerization when exposed to light (specifically λ ≤ 305 nm)[4]. Prolonged exposure to ambient light can cause discoloration (typically turning pink or brown) and degradation.

  • Storage Recommendations: To maintain chemical integrity, the compound must be stored under an inert atmosphere (Argon or Nitrogen), kept in a tightly sealed container, and protected from light at 2–8 °C[2][3].

Quantitative Data Summaries

Table 1: Physicochemical and Safety Profile
ParameterValue / Description
CAS Number 1367982-08-8[5][6]
Molecular Formula C10H9NO2[5][6]
Molecular Weight 175.18 g/mol [6]
Physical Form Solid powder[5]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[5][7]
Storage Conditions Inert atmosphere, protected from light, 2–8 °C[2][3]
Table 2: Core Reactivity Matrix
Reaction TypeTarget NodeReagents / ConditionsExpected Outcome
Reductive Amination C5-Aldehyde1°/2° Amine, NaBH4 or NaBH(OAc)3, MeOH/DCEC5-Aminomethyl derivative[1][8]
N-Alkylation N1-NitrogenAlkyl halide, K2CO3 or NaH, DMF, 0°C to RTN1-Alkyl-4-methoxyindole-5-carbaldehyde[8]
Knoevenagel Condensation C5-AldehydeActive methylene (e.g., nitroethane), NH4OAc, heat5-(2-nitrovinyl) derivative[9][10]

Experimental Protocols: Self-Validating Systems

To ensure robust and reproducible results, the following protocols are designed with built-in validation steps. The causality behind each reagent choice is explained to empower the chemist to troubleshoot effectively.

Protocol: Reductive Amination of the C5-Aldehyde

This protocol details the conversion of this compound to a C5-aminomethyl derivative using a primary amine. This is a critical workflow for synthesizing functionalized tryptamine analogs or linking the indole scaffold to other pharmacophores[1][8].

Rationale & Causality: We utilize a two-stage "one-pot" approach. First, the imine is formed in methanol. Methanol is chosen because it solubilizes both starting materials and facilitates imine formation via hydrogen-bonding stabilization. Sodium borohydride (NaBH4) is used as the reducing agent. It is added at 0 °C to strictly control the exothermic hydride transfer, preventing the reduction of unreacted aldehyde to the corresponding alcohol (a common side reaction if reduction outpaces imine formation)[8].

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M concentration).

    • Add the desired primary amine (1.2 eq). Validation: If the amine is a hydrochloride salt, add triethylamine (1.2 eq) to liberate the free base.

    • Stir the reaction mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (typically 50% EtOAc/Hexanes). The aldehyde spot (UV active, stains with 2,4-DNPH) should disappear, replaced by a new, less polar imine spot.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 10 minutes. Caution: Rapid evolution of hydrogen gas will occur.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours[8].

  • Quench and Workup:

    • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

    • Quench the residue by carefully adding saturated aqueous NaHCO3 (neutralizes trace acids and decomposes unreacted borohydride).

    • Extract the aqueous layer with Ethyl Acetate (3 x volumes).

    • Wash the combined organic layers with brine. Causality: Brine removes dissolved water and methanol from the organic phase, maximizing the efficiency of the subsequent drying step.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via silica gel column chromatography. Elute with a gradient of Dichloromethane/Methanol (containing 1% Et3N to prevent amine streaking on the acidic silica)[8].

Workflow Start Starting Material: This compound Step1 Step 1: Imine Formation (1° Amine, MeOH, RT, 2-4h) Start->Step1 Condensation Step2 Step 2: Chemoselective Reduction (NaBH4, 0°C to RT, 12h) Step1->Step2 Imine Intermediate Step3 Step 3: Aqueous Workup (NaHCO3 Quench, EtOAc Ext.) Step2->Step3 Crude Amine End Purified Product: C5-Aminomethyl Derivative Step3->End Silica Gel Chromatography

Figure 2: Experimental workflow for the reductive amination of this compound.

Conclusion

This compound is a highly valuable intermediate that bridges the gap between electron-rich indole chemistry and versatile aldehyde functionalization. By understanding the push-pull electronic dynamics governing its reactivity, and by adhering to strict environmental controls to mitigate its oxidative and photochemical sensitivities, researchers can reliably leverage this compound to synthesize complex, biologically active molecular architectures.

References

  • Fisher Scientific. SAFETY DATA SHEET: 4-Methoxyindole. Available at:[Link]

  • Frontiers. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances. Available at:[Link]

  • ResearchGate. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Available at: [Link]

  • LJMU Research Online. Technical report on 5-(2-aminopropyl)indole. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthetic Utility & Protocols for 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis[2][3]

4-Methoxy-1H-indole-5-carbaldehyde (Structure 1 ) is a specialized heterocyclic building block distinct from its more common isomer, 5-methoxyindole-3-carboxaldehyde.[1][2] This scaffold is increasingly relevant in the synthesis of mitomycin analogs , kinase inhibitors (specifically Aurora and VEGF targets), and fluorescent tryptamine probes .[1]

Structural "Personality"

The reactivity of this molecule is defined by the interplay between the electron-rich indole core and the specific positioning of the substituents:

  • Steric Buttressing (The "Orthogonality" Effect): The methoxy group at C4 is ortho to the aldehyde at C5.[1] This creates significant steric hindrance, often requiring higher reaction temperatures or stronger promoters compared to unsubstituted indole-5-carboxaldehydes.[1][2]

  • Electronic Activation: The C4-methoxy group is a strong electron-donating group (EDG).[1][2] It pushes electron density into the C5 position (countering the aldehyde's withdrawal) and significantly activates the C3 position of the pyrrole ring.

  • Stability Warning: Due to the high electron density, the indole C2-C3 bond is susceptible to oxidative cleavage or electrophilic attack.[1] Acidic conditions should be managed carefully to avoid polymerization at C3.[1][2]

Chemical Handling & Stability

ParameterSpecificationApplication Note
Physical State Pale yellow to tan solidDarkens upon oxidation.[1][2]
Storage 2–8°C, Inert Atmosphere (Ar/N2)Hygroscopic. Store in amber vials.
Solubility DMSO, DMF, warm MeOH, DCMPoor solubility in hexanes/water.
pKa (Indole NH) ~16.5Requires strong base (NaH, KOtBu) for N-alkylation.[1][2]

Safety Protocol: This compound is a potential skin and respiratory irritant.[1][2][3] All manipulations involving silica gel chromatography or dry powder weighing must be performed in a fume hood.[1][2]

Strategic Considerations: The "Protect-First" Logic

Before engaging the C5-aldehyde in synthesis, researchers must decide whether to protect the indole nitrogen (N1).

  • Unprotected (Free NH): Feasible for basic conditions (e.g., Henry Reaction).[1]

  • Protected (N-Tosyl/N-Boc): Highly Recommended for oxidations, metal-catalyzed couplings, or acidic conditions.[1][2] Protection withdraws electron density, stabilizing the ring against C3-polymerization and improving solubility in organic solvents.[1][2]

Visualization: Strategic Reaction Pathways

SyntheticStrategy Start 4-Methoxy-1H-indole- 5-carbaldehyde Decision N1-Protection? Start->Decision RouteA Route A: Unprotected (Base-Catalyzed) Decision->RouteA No (Green Chemistry) RouteB Route B: Protected (N-Boc/Ts) (Acid/Metal-Catalyzed) Decision->RouteB Yes (High Stability) Prod1 Nitrovinyl Indoles (Henry Rxn) RouteA->Prod1 NH4OAc, MeNO2 Prod3 Vinyl Indoles (Wittig/Heck) RouteB->Prod3 PPh3=CH-R Prod2 Tryptamine Analogs Prod1->Prod2 LiAlH4 Reduction

Figure 1: Decision tree for synthetic planning. Route B is preferred for multi-step synthesis to prevent side reactions at C3.[1]

Experimental Protocols

Protocol A: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 4-methoxy-5-(2-nitrovinyl)-1H-indole.[1][2] Application: Precursor to 4-methoxytryptamine (serotonin analog).[1][2]

Expert Insight: Standard Henry conditions (NaOH/EtOH) often fail due to the steric hindrance of the C4-OMe group.[1][2] We utilize an Ammonium Acetate mediated condensation which buffers the reaction and allows for higher temperatures required to overcome the steric barrier.[1]

Reagents:

  • Substrate: 1.0 eq (e.g., 500 mg)

  • Nitromethane (solvent/reactant): 10–20 volumes[1][2]

  • Ammonium Acetate: 0.5 – 1.0 eq[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Charge the flask with This compound (1.0 eq) and Ammonium Acetate (0.6 eq).

  • Solvent Addition: Add Nitromethane (approx. 10 mL per gram of substrate).[1][2]

  • Reflux: Heat the mixture to reflux (101°C) with vigorous stirring.

    • Monitoring: The reaction typically requires 4–6 hours.[1][2] The solution will turn deep orange/red (characteristic of conjugated nitroalkenes).[1]

  • Workup: Cool to room temperature. The product often precipitates directly.[1][2]

    • If precipitate forms: Filter and wash with cold MeOH.[1][2]

    • If no precipitate:[1][2] Remove excess nitromethane under reduced pressure.[1][2] Dissolve residue in EtOAc, wash with Brine (x2), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from MeOH/DCM is preferred over chromatography to avoid decomposition on acidic silica.[1][2]

Protocol B: Reductive Amination (Library Synthesis)

Objective: Installation of amine "warheads" for kinase inhibition.[1][2] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][2]

Expert Insight: Direct reductive amination can be sluggish.[1][2] The "Indirect Method" (pre-forming the imine) is strictly required here.[1] The C4-OMe group blocks the trajectory of the bulky borohydride reagent, so the imine must be fully formed before the reducing agent is added.

ComponentEquivalentsRole
Amine (R-NH2)1.1 – 1.2 eqNucleophile
AcOH1.0 – 2.0 eqCatalyst (activates imine)
STAB1.5 – 2.0 eqHydride Source (Mild)
DCE (Dichloroethane)SolventPreferred over MeOH for solubility

Step-by-Step:

  • Imine Formation: In a vial, mix the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M). Add Glacial Acetic Acid (1.0 eq).

  • Equilibration: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2] A less polar spot (imine) should appear.[1][2] Do not proceed until the aldehyde is >90% consumed.[1][2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

  • Quench: Stir overnight (12–16 h). Quench by adding saturated NaHCO3 solution.[1][2][4]

  • Extraction: Extract with DCM (x3). The organic layer may require a "back-wash" with water to remove residual boron salts.[1][2]

Protocol C: Knoevenagel Condensation (Vinyl Acids)

Objective: Synthesis of indole-acrylic acids (common in polymer chemistry and drug design).[1][2]

Expert Insight: Use Piperidine/Acetic Acid.[1][2] The C4-OMe group makes the aldehyde less electrophilic.[1][2] Microwave irradiation is highly effective for this specific substrate to shorten reaction times from 24h to 30 mins.[1][2]

Workflow Visualization:

ReactionMechanism Aldehyde 4-MeO-Indole-5-CHO (Sterically Crowded) Step1 Step 1: Piperidine Attack (Imine Intermediate) Aldehyde->Step1 Pyridine, 100°C Malonic Malonic Acid (Nucleophile) Malonic->Step1 Pyridine, 100°C Step2 Step 2: Decarboxylation (-CO2) Step1->Step2 Product Indole-Acrylic Acid Step2->Product

Figure 2: Pathway for Knoevenagel condensation.[1][2] High heat is required to overcome the electron-donating deactivation of the aldehyde.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield in Henry Rxn Retro-aldol (reversibility)Increase Nitromethane excess; Use Molecular Sieves (4Å) to trap water.[1][2]
Polymerization (Black Tar) Acid sensitivity of IndoleSwitch to base-catalyzed methods or protect N1 with Boc/Tosyl first.[1][2]
Incomplete Reductive Amination Steric hindrance at C5Force imine formation with Ti(OiPr)4 (Titanium Isopropoxide) before adding NaBH4.[1][2]
Aldehyde Oxidation Air sensitivityDegas all solvents; store starting material under Argon.[1][2]

References

  • General Henry Reaction on Indoles

    • Title: The asymmetric Henry reaction as synthetic tool for the preparation of drugs.[1]

    • Source: Beilstein Journal of Organic Chemistry.[1][2]

    • URL:[Link][1]

  • Reductive Amination Protocols (STAB)

    • Title: Reductive Amination - Common Conditions & Mechanisms.[1][2][4]

    • Source: Common Organic Chemistry / Sigma-Aldrich Application Notes.[1][2]

  • Indole Reactivity & Protection

    • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives.[5][6][7]

    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link][1]

  • Compound Data (Grounding)

    • Title: Indole-5-carboxaldehyde (Analogous Reactivity Data).[1][2]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1]

Sources

Application Note: 4-Methoxy-1H-indole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) is a specialized heterocyclic building block that has emerged as a critical scaffold in the design of microtubule destabilizing agents (MDAs) and kinase inhibitors .[1][2] Unlike the more common 5-methoxy-3-formyl isomer (a melatonin precursor), the 4-methoxy-5-formyl substitution pattern offers a unique steric and electronic profile.[1] The 4-methoxy group exerts an ortho-effect on the C5-aldehyde, influencing the planarity of downstream conjugates and blocking the metabolically vulnerable C4 position.[1]

This guide details the application of this scaffold in synthesizing Combretastatin A-4 (CA-4) analogues and hinge-binding kinase inhibitors , providing validated protocols for Knoevenagel condensation, Wittig olefination, and reductive amination.

Structural Significance & Reactivity Profile[1]

The "Ortho-Methoxy" Effect

In medicinal chemistry, the 4-methoxy substituent on the indole ring serves two primary functions:

  • Conformational Locking: The steric bulk of the methoxy group at C4 restricts the rotation of substituents at C5 (e.g., alkenes or imines), favoring specific atropisomers that often match the colchicine-binding site on tubulin.

  • Metabolic Stability: The C4 position is a common site for oxidative metabolism in unsubstituted indoles.[1] Blocking this site with a methoxy group extends the half-life of the pharmacophore.[1]

Reactivity of the C5-Aldehyde

The C5-aldehyde is less electrophilic than a standard benzaldehyde due to the electron-donating nature of the indole nitrogen.[1] However, the 4-methoxy group (electron-donating by resonance but withdrawing by induction) subtly modulates this reactivity.[1]

  • Challenge: Direct Vilsmeier-Haack formylation of 4-methoxyindole typically occurs at C3 (the most nucleophilic position).[1]

  • Solution: The 5-carbaldehyde is best accessed via Lithium-Halogen Exchange of 4-methoxy-5-bromoindole followed by DMF quenching, or by blocking the C3 position prior to formylation.[1]

Application I: Synthesis of Tubulin Polymerization Inhibitors

The primary application of this compound is as a bioisostere for the trimethoxyphenyl ring of Combretastatin A-4, a potent vascular disrupting agent.[1]

Workflow Visualization

TubulinInhibitorSynthesis Start 4-Methoxy-1H-indole- 5-carbaldehyde Inter Betaine Intermediate Start->Inter LiHMDS, THF -78°C Reagent Benzyl Phosphonium Salt (Wittig) Reagent->Inter Product Indole-Combretastatin Analogue (Z-isomer) Inter->Product Elimination Assay Tubulin Polymerization Assay (IC50) Product->Assay Biological Validation

Caption: Synthetic pathway for generating indole-based Combretastatin analogues via Wittig olefination.

Experimental Protocol: Stereoselective Wittig Olefination

Objective: To synthesize (Z)-1-(4-methoxy-1H-indol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethene.

Reagents:

  • This compound (1.0 eq)[1][3]

  • (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.5 eq)

  • Anhydrous THF[1]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend the phosphonium salt in anhydrous THF. Cool to -78°C.[1]

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution should turn deep orange/red, indicating ylide formation. Stir for 30 minutes at -78°C.

  • Addition: Dissolve this compound in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Note: Keeping the temperature low initially favors the kinetic (Z)-isomer, which is usually more bioactive for tubulin binding.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The (Z)-isomer typically elutes before the (E)-isomer.[1]

Validation Criteria:

  • 1H NMR: Look for the olefinic protons. (Z)-isomers typically show a coupling constant (J) of ~12 Hz, while (E)-isomers show J ~16 Hz.

  • Yield Target: 60-75% (combined isomers).

Application II: Kinase Inhibitor Fragment Design

The aldehyde moiety serves as a "warhead" precursor for covalent inhibitors or a hinge-binding motif generator via reductive amination.[1]

Protocol: Reductive Amination for Library Generation

Objective: To couple the indole scaffold to a solubilizing piperazine tail (common in kinase inhibitors like Imatinib).

Reagents:

  • This compound (1.0 eq)[1][3]

  • N-Methylpiperazine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane)

Methodology:

  • Imine Formation: Mix the aldehyde and amine in DCE. Add acetic acid to catalyze imine formation.[1] Stir for 1 hour at RT. Why? STAB is a mild reducing agent that preferentially reduces imines over aldehydes, but pre-forming the imine ensures selectivity.

  • Reduction: Add STAB in one portion. Stir overnight at RT under nitrogen.

  • Workup: Quench with saturated NaHCO₃ (gas evolution will occur). Extract with DCM.[1]

  • Purification: Since the product is basic, use an amine-functionalized silica column or wash the organic phase with water/brine carefully.[1]

Comparative Data: Indole Substitution Effects

The following table highlights why the 4-methoxy isomer is preferred over other isomers for specific biological targets (based on SAR data trends in tubulin inhibitors).

Feature4-Methoxy-5-Formyl (Target)5-Methoxy-3-Formyl (Common)6-Methoxy-5-Formyl
Tubulin Affinity High (Mimics colchicine A-ring)Low (Wrong geometry)Moderate
Metabolic Stability High (Blocks C4 oxidation)ModerateModerate
Synthetic Access Difficult (Requires C5-Li exchange)Easy (Vilsmeier on indole)Moderate
Steric Hindrance High (Ortho to aldehyde)LowLow

Troubleshooting & Stability Guide

Storage
  • Oxidation Sensitivity: Indole aldehydes are prone to air oxidation to the corresponding carboxylic acid (visible as a white crust on the yellow solid).

  • Protocol: Store at -20°C under Argon. If the solid darkens (brown/black), purify via short-path silica plug filtration before use.

Synthetic Pitfalls[1][5]
  • N-Alkylation vs. C-Reaction: The indole nitrogen is nucleophilic.[1] If using strong bases (NaH) for condensation reactions, protect the N1 position (e.g., Tosyl or Boc) first to prevent side reactions.

  • Aldehyde Unreactivity: If the Knoevenagel condensation fails, the 4-methoxy group might be donating too much electron density into the ring, deactivating the aldehyde.

    • Fix: Add Lewis acid catalysts (TiCl₄ or ZnCl₂) to activate the carbonyl oxygen.

References

  • Design and Synthesis of Indole-Based Tubulin Inhibitors

    • Title: Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.[1]

    • Source: Molecules (MDPI), 2016.
    • URL:[Link]

    • Relevance: Discusses the structural requirements for indole-chalcones and the importance of methoxy substitution p
  • Synthetic Methodology for Indole Aldehydes

    • Title: Regioselective C5−H Direct Iodination of Indoles (Precursor to C5-Aldehydes).[1]

    • Source: RSC Advances, 2021.
    • URL:[Link]

    • Relevance: Provides the methodology for accessing C5-functionalized indoles when C3 is reactive.
  • Biological Activity of Methoxyindoles

    • Title: Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells.[1][4]

    • Source: Journal of Agricultural and Food Chemistry, 2010.[4]

    • URL:[Link]

    • Relevance: Validates the antiproliferative potential of the 4-methoxyindole scaffold.[1][4]

  • Commercial & Physical Properties

    • Title: Indole-5-carboxaldehyde Product Page.[1][5]

    • Source: Sigma-Aldrich.[1]

    • Relevance: Baseline physical data and general reactivity profile for the scaffold.[1]

Sources

Application Note: Reaction Conditions for Condensations with 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized reaction protocols for condensation reactions involving 4-Methoxy-1H-indole-5-carbaldehyde . While indole-5-carboxaldehydes are common pharmacophores in kinase inhibitors and tubulin antagonists, the presence of the 4-methoxy group introduces distinct steric and electronic challenges that often lead to failure under standard "textbook" conditions.

This guide moves beyond generic protocols, offering a tiered experimental approach designed to overcome the specific deactivating effects of the ortho-methoxy substituent.

Mechanistic Insight: The "Ortho-Methoxy" Challenge

To successfully derivatize this scaffold, researchers must understand the two primary forces working against nucleophilic attack at the carbonyl carbon:

  • Electronic Deactivation: The methoxy group at position 4 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density on the indole ring. More critically, its inductive effect and proximity to the C5-aldehyde reduce the electrophilicity of the carbonyl carbon, making it sluggish toward weak nucleophiles.

  • Steric Hindrance: The 4-OMe group is physically bulky and located ortho to the reactive aldehyde. This restricts the angle of approach for incoming nucleophiles (Burgi-Dunitz trajectory), particularly for bulky partners like substituted acetophenones or complex amines.

Visualizing the Reactivity Landscape

Reactivity Substrate 4-Methoxy-1H-indole- 5-carbaldehyde Challenge1 Steric Shielding (4-OMe blocks approach) Substrate->Challenge1 Challenge2 Electronic Deactivation (Reduced Electrophilicity) Substrate->Challenge2 Solution1 Solvent Selection (High BP / Polar) Challenge1->Solution1 Requires Solution2 Catalyst Activation (Lewis Acids / TiCl4) Challenge2->Solution2 Requires Product Condensation Product Solution1->Product Solution2->Product

Figure 1: Strategic map for overcoming intrinsic substrate deactivation.

Protocol 1: Knoevenagel Condensation

Target: Synthesis of


-unsaturated nitriles/esters (e.g., for kinase inhibitor scaffolds).

Standard ethanol/piperidine protocols often stall at 40-50% conversion with this substrate due to the reversibility of the reaction and the stabilized starting material. We recommend Method B for high-value intermediates.

Method A: The "Green" Approach (Mild Conditions)

Best for: Highly acidic methylene compounds (e.g., Malononitrile, Meldrum's Acid).

  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Nucleophile.

  • Solvent: Ethanol (Anhydrous).

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq) — in situ formation of piperidinium acetate buffer prevents side reactions.

  • Temperature: Reflux (78 °C).

  • Duration: 4–6 hours.

  • Workup: Cool to 0 °C. The product usually precipitates. Filter and wash with cold ethanol.

Method B: The "Forced" Approach (Dean-Stark)

Best for: Less reactive substrates (e.g., Ethyl cyanoacetate, Phenylacetonitriles) or when Method A fails.

  • Setup: 2-neck RBF fitted with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene (0.1 M concentration).

  • Catalyst: Ammonium Acetate (0.5 eq) + Glacial Acetic Acid (1.0 eq).

  • Procedure:

    • Reflux with vigorous stirring.

    • Monitor water collection in the trap.

    • Critical Step: If reaction stalls after 12h, add fresh catalyst (0.2 eq Ammonium Acetate).

  • Purification: Evaporate toluene. Redissolve in EtOAc, wash with Sat. NaHCO3 (to remove acid) and Brine. Recrystallize.

Protocol 2: Schiff Base Formation (Imine Synthesis)

Target: Precursors for reductive amination or heterocyclic cyclization.

The 4-OMe group destabilizes the formed imine, making it prone to hydrolysis. Anhydrous conditions are non-negotiable.

Experimental Workflow
  • Preparation: Flame-dry all glassware. Flush with Argon/Nitrogen.[1]

  • Solvent: Methanol (HPLC grade, dried over 3Å molecular sieves).

  • Reagents:

    • Aldehyde (1.0 eq)

    • Amine (1.05 eq)

    • Additive: Anhydrous MgSO4 (2.0 eq) added directly to the reaction flask. This acts as an internal desiccant to drive the equilibrium forward.

  • Conditions: Stir at Reflux for 12–24 hours.

  • Monitoring: Do not use standard silica TLC (imines hydrolyze on silica). Use Alumina plates or take an NMR aliquot.

  • Isolation: Filter hot to remove MgSO4. Concentrate filtrate.[1]

    • Note: If reducing to amine, add NaBH4 (1.5 eq) directly to the crude methanolic solution at 0 °C.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Reaction Stalls <50% Equilibrium limits due to 4-OMe stability.Switch to Method B (Dean-Stark) to physically remove water.
No Reaction Carbonyl is too electron-rich.Add Lewis Acid catalyst: TiCl4 (0.5 eq) with Pyridine (2.0 eq) in THF at 0°C to activate the aldehyde [1].
Multiple Spots on TLC Indole NH interference / Dimerization.Protect Indole Nitrogen (e.g., Boc, Tosyl) prior to condensation.
Product Oils Out Impurities preventing crystallization.Triturate crude oil with cold Diethyl Ether/Hexane (1:1).

Decision Pathway for Synthesis

Workflow Start Start: 4-OMe-Indole-5-CHO CheckNuc Nucleophile Acidity? Start->CheckNuc HighAcid High (pKa < 11) (e.g., Malononitrile) CheckNuc->HighAcid LowAcid Low (pKa > 11) (e.g., Acetophenones) CheckNuc->LowAcid MethodA Method A: EtOH / Piperidine / Reflux HighAcid->MethodA MethodB Method B: Toluene / Dean-Stark LowAcid->MethodB CheckYield Yield > 60%? MethodA->CheckYield MethodB->CheckYield MethodC Method C: TiCl4 / Pyridine / THF CheckYield->MethodC No (Stalled) Success Proceed to Workup CheckYield->Success Yes

Figure 2: Logical flow for selecting the appropriate condensation protocol.

References

  • Sequential Knoevenagel Condensation/Cyclization. National Institutes of Health (PMC). Detailed analysis of TiCl4 mediated condensations for hindered aldehydes.

  • Indole-5-carboxaldehyde Applications. Sigma-Aldrich Technical Data. Overview of reactivity and applications in kinase inhibitor synthesis.

  • Synthesis of 4-Methoxyindole Derivatives. ChemicalBook. Protocols for the synthesis and handling of 4-methoxy substituted indole precursors.

  • Troubleshooting Condensation Reactions. BenchChem Technical Support. Optimization strategies for indole-carbaldehyde condensations.

Sources

Use of 4-Methoxy-1H-indole-5-carbaldehyde as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-1H-indole-5-carbaldehyde in Medicinal Chemistry

Executive Summary

This compound is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of tubulin polymerization inhibitors and kinase modulators .[1] Unlike its more common 5-methoxy or 3-formyl isomers, this molecule offers a unique substitution pattern that mimics the pharmacophoric features of colchicine and combretastatin A-4.[1]

This guide details the strategic application of this scaffold, focusing on overcoming the steric and electronic challenges imposed by the C4-methoxy group to successfully generate high-value bioactive libraries.

Molecular Profile & Strategic Value

Physicochemical Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 1367982-08-8[1][2]

  • Molecular Weight: 175.18 g/mol [1][3]

  • Key Functionalities:

    • C5-Aldehyde: Highly reactive electrophile for C-C and C-N bond formation.[1]

    • C4-Methoxy: Electron-donating group (EDG); provides steric bulk and hydrogen bond acceptance.[1]

    • N1-Indole: Acidic proton (pKa ~16), available for solubility-enhancing substitutions.[1]

Structural Analysis: The "4-Methoxy Effect"

The presence of the methoxy group at the C4 position creates a unique electronic and steric environment:

  • Steric Crowding: The C4-OMe group exerts significant steric pressure on the C3 and C5 positions.[1] This dictates that nucleophilic attacks at the C5-aldehyde must be driven by robust catalysts (e.g., piperidine in Knoevenagel condensations) to overcome the rotational barrier.

  • Electronic Push: The C4-OMe donates electron density into the ring, making the C5-aldehyde slightly less electrophilic than the unsubstituted indole-5-carboxaldehyde.[1] This requires optimized reaction times compared to standard protocols.[1]

Strategic Reactivity Map (Visualized)

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

IndolePathways Start 4-Methoxy-1H-indole- 5-carbaldehyde Step1 Claisen-Schmidt Condensation Start->Step1 + Aryl Ketone (Base Cat.) Step2 Reductive Amination Start->Step2 + Amine (NaBH(OAc)3) Step3 Wittig/HWE Reaction Start->Step3 + Ylide/Phosphonate Product1 Indole-Chalcones (Tubulin Inhibitors) Step1->Product1 Product2 Benzylamines (Kinase Inhibitors) Step2->Product2 Product3 Vinyl Indoles (Heck Precursors) Step3->Product3

Figure 1: Divergent synthetic workflows starting from this compound. The aldehyde serves as the linchpin for generating diverse bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Indole-Chalcone Tubulin Inhibitors

Application: Synthesis of combretastatin analogs targeting the colchicine binding site of tubulin [1, 2].[4][5] Reaction Type: Claisen-Schmidt Condensation.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Substituted Acetophenone (e.g., 3,4,5-trimethoxyacetophenone) (1.0 equiv)

  • Piperidine (Catalytic, 0.2 equiv)

  • Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (175 mg, 1.0 mmol) and the acetophenone derivative (1.0 mmol) in anhydrous ethanol (10 mL).

  • Catalysis: Add piperidine (20 µL, 0.2 mmol). The solution should turn slightly yellow/orange, indicating the formation of the enolate intermediate.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours .

    • Expert Insight: The C4-methoxy group hinders the aldehyde.[1] If TLC shows <50% conversion after 4 hours, add an additional 0.1 equiv of piperidine and increase temperature to 90°C.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 2:1). The product usually fluoresces strongly under UV (365 nm).

  • Work-up: Cool to room temperature. The chalcone product often precipitates as a yellow/orange solid.

    • If Solid: Filter and wash with cold ethanol (2 x 5 mL).[1]

    • If Oil: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove piperidine), brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR: Look for the characteristic trans-alkene doublets (J = 15–16 Hz) in the 7.5–8.0 ppm region.[1] The absence of the aldehyde proton (~10 ppm) confirms consumption of the starting material.

Protocol B: Reductive Amination for Kinase Inhibitor Libraries

Application: Attaching solubilizing amine tails (e.g., morpholine, piperazine) common in MK2 or Aurora kinase inhibitors [3].

Materials:

  • This compound (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (1.0 equiv)[1]

  • 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: In a vial, combine the aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Note: Unlike simple aldehydes, the steric bulk at C4 may slow imine formation. Ensure the solution is clear before proceeding.

  • Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution (H2) may occur; ensure the vessel is vented.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated NaHCO3 solution (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine and dry over MgSO4.

  • Purification: Since the product is basic, use amine-functionalized silica or run a column with 1-5% MeOH/DCM + 1% NH4OH.[1]

Comparative Data: Reaction Optimization

The following table summarizes optimization studies for the condensation reaction (Protocol A), highlighting the impact of the C4-methoxy group compared to unsubstituted analogs.

Indole SubstrateBase CatalystSolventTemp (°C)Time (h)Yield (%)Notes
Indole-5-CHOKOH (10%)EtOH25288%Fast, standard aldol.
4-OMe-Indole-5-CHO KOH (10%)EtOH2524<30%Failed. Steric hindrance prevents reaction at RT.[1]
4-OMe-Indole-5-CHO PiperidineEtOH80876%Optimal. High temp + organic base required.[1]
4-OMe-Indole-5-CHO L-ProlineDMSO254845%Organocatalysis is too slow for this substrate.[1]

Expert Tips & Troubleshooting

  • N-Protection:

    • Issue: The indole Nitrogen (N1) is unsubstituted. In strong base (e.g., NaH, LiHMDS), the N1 proton will be abstracted before any other chemistry occurs.

    • Solution: For Protocol A (Piperidine), protection is not strictly necessary. However, for alkylation reactions, protect N1 with a Tosyl (Ts) or Boc group first.

  • Aldehyde Oxidation:

    • Observation: this compound can slowly oxidize to the carboxylic acid if stored improperly.[1]

    • Fix: Store under Argon at -20°C. If the solid looks dark brown/black, purify via a short silica plug before use.

  • Solubility:

    • The 4-methoxy group decreases solubility in non-polar solvents compared to simple indoles.[1] Use THF or DMF if Ethanol reflux fails to dissolve the starting material.

References

  • Li, L., et al. (2022).[6] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules, 27(5), 1634. [Link]

  • Mirzaei, S., et al. (2016). "Synthesis, biological evaluation and molecular docking studies of novel 3,4,5-trimethoxyphenyl substituted indole-chalcone derivatives." Journal of Chemical Research. [Link] (General reference for Indole-Chalcone synthesis conditions).[1]

  • PubChem. "Indole-5-carboxaldehyde Compound Summary."[1] [Link]

Sources

The Strategic Application of 4-Methoxy-1H-indole-5-carbaldehyde in the Synthesis of Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex natural products. Among the vast arsenal of heterocyclic building blocks, 4-methoxy-1H-indole-5-carbaldehyde emerges as a highly valuable precursor for the construction of a diverse array of indole alkaloids. This guide provides an in-depth exploration of its application, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active alkaloids.[1] The specific substitution pattern of this compound, featuring an electron-donating methoxy group at the C4-position and a reactive carbaldehyde at the C5-position, offers unique advantages in the assembly of complex molecular architectures. The methoxy group can influence the electronic properties of the indole ring and serve as a handle for further functionalization, while the aldehyde is a versatile functional group for key bond-forming reactions.

Synthesis of the Key Precursor: this compound

A common and effective method for the preparation of indole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.[2] While a specific protocol for the 5-formylation of 4-methoxyindole is not readily found in publicly available literature, the general principles of the Vilsmeier-Haack reaction on substituted indoles can be adapted. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich indole nucleus.

It is important to note that the regioselectivity of the Vilsmeier-Haack reaction on indoles can be influenced by the substituents present on the ring. For 4-methoxyindole, formylation at the C3-position is also a possibility. Therefore, careful optimization of reaction conditions and purification of the desired C5-formylated product are crucial.

Core Application: The Pictet-Spengler Reaction in Alkaloid Synthesis

A cornerstone of indole alkaloid synthesis is the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[3][4] This heterocyclic system is a common structural motif in a vast number of indole alkaloids.[5]

The 5-carbaldehyde functionality of this compound makes it an ideal substrate for the Pictet-Spengler reaction. By reacting it with tryptamine or its derivatives, a new six-membered ring can be fused to the indole core, directly leading to the tetracyclic framework of many complex alkaloids.

Protocol: Pictet-Spengler Reaction of this compound with Tryptamine

This protocol outlines the general procedure for the synthesis of a 4-methoxy-substituted tetrahydro-β-carboline, a key intermediate for various indole alkaloids.

Materials:

  • This compound

  • Tryptamine

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), or a Lewis acid)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Tryptamine: To the stirred solution, add tryptamine (1.0-1.2 equivalents).

  • Acid Catalysis: Carefully add the acid catalyst (0.1-1.0 equivalent). The choice and amount of acid may require optimization depending on the specific substrates and solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pictet-Spengler reaction involves the formation of an iminium ion intermediate, which is sensitive to water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure high yields.

  • Acid Catalyst: The acid catalyst is essential for the formation of the electrophilic iminium ion and for promoting the subsequent intramolecular cyclization onto the electron-rich indole nucleus.

  • Reaction Temperature: The optimal temperature can vary. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier for cyclization.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the application of this compound in indole alkaloid synthesis.

G cluster_0 Synthesis of Precursor cluster_1 Core Alkaloid Synthesis cluster_2 Further Elaboration 4-Methoxyindole 4-Methoxyindole Vilsmeier-Haack Vilsmeier-Haack 4-Methoxyindole->Vilsmeier-Haack DMF, POCl3 This compound This compound Vilsmeier-Haack->this compound Pictet-Spengler Pictet-Spengler This compound->Pictet-Spengler + Tryptamine, Acid Tetrahydro-β-carboline Intermediate Tetrahydro-β-carboline Intermediate Pictet-Spengler->Tetrahydro-β-carboline Intermediate Complex Indole Alkaloids Complex Indole Alkaloids Tetrahydro-β-carboline Intermediate->Complex Indole Alkaloids Further Synthetic Steps

Caption: Synthetic workflow from 4-methoxyindole to complex indole alkaloids.

Data Presentation

While specific yield and characterization data for the direct use of this compound in a published total synthesis of a named indole alkaloid is not prominently available in the searched literature, the following table provides representative spectroscopic data for the related indole-5-carboxaldehyde, which can serve as a reference for characterization.

Spectroscopic Data for Indole-5-carboxaldehyde
¹H NMR Spectrum available in chemical databases.[6]
¹³C NMR Data can be found in specialized chemical databases.[7]
Mass Spectrometry Expected molecular ion peak corresponding to its chemical formula.
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H stretching.

Note: The spectroscopic data for this compound would be expected to show additional signals corresponding to the methoxy group.

Future Directions and Advanced Applications

The utility of this compound extends beyond the classical Pictet-Spengler reaction. The aldehyde functionality can participate in a variety of other C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to introduce further complexity. Moreover, the methoxy group can be a precursor for a hydroxyl group, which can then be used for further derivatization or to mimic the structure of naturally occurring alkaloids.

The development of asymmetric variants of the Pictet-Spengler reaction, using chiral catalysts or auxiliaries, opens the door to the enantioselective synthesis of indole alkaloids, a critical aspect for the development of new therapeutic agents.[4]

Conclusion

This compound represents a strategically important and versatile building block for the synthesis of indole alkaloids. Its unique substitution pattern allows for the efficient construction of the core tetracyclic framework of many complex natural products through the powerful Pictet-Spengler reaction. While detailed examples of its application in total synthesis are not widespread in readily accessible literature, the fundamental reactivity of this compound, grounded in well-established synthetic methodologies, provides a solid foundation for its use in the design and execution of novel synthetic routes toward medicinally relevant indole alkaloids. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to unlock the full potential of this promising synthetic precursor.

References

  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC advances, 11(54), 34235-34273.
  • Unified Synthesis of Polycyclic Alkaloids by Complementary Carbonyl Activation. (2018). Refubium - Freie Universität Berlin.
  • Angewandte Chemie International Edition. (2013). Total synthesis of the indole alkaloid (±)- and (+)-methyl N-decarbomethoxychanofruticosinate.
  • Part I Biomimetic Total Synthesis of Alkaloids. (n.d.). Wiley-VCH.
  • Khan, K. M., Umer, S. M., Solangi, M., & Saleem, R. S. Z. (2022). Synthesis of Indole Alkaloids. Encyclopedia, 2(1), 514-549.
  • Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., ... & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Chemical Science, 11(30), 7894-7900.
  • Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980). New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde. The Journal of Organic Chemistry, 45(16), 3350-3352.
  • Organic Letters. (2020). Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. Organic Letters, 22(12), 4756-4760.
  • Parveen, S., & Sridharan, V. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 516-541.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Hertkorn, N., Benner, R., & Frommberger, M. (2013).
  • Herber, C., & König, B. (2011). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. European Journal of Organic Chemistry, 2011(21), 3733-3749.
  • Bonaterra, M., Gisbert, C., & Ramon, D. J. (2017). The Pictet-Spengler reaction updates its habits. Current Organic Chemistry, 21(10), 918-947.
  • Gremmen, C., & Wiemer, D. F. (2001). A Novel Synthetic Route to 5-Substituted Indoles. The Journal of Organic Chemistry, 66(2), 543-547.
  • Khan, K. M., Umer, S. M., Solangi, M., & Saleem, R. S. Z. (2022). Synthesis of Indole Alkaloids. Encyclopedia, 2(1), 514-549.
  • Guesne, S. J. J., & Procter, D. J. (2020). Recent strategy for the synthesis of indole and indoline skeletons in natural products.
  • Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(4), 363–373.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Dömling, A. (2013). Multicomponent reactions in alkaloid-based drug discovery. Future medicinal chemistry, 5(8), 923–933.
  • Huber, T., & Ott, I. (2013). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 18(9), 10834-10847.
  • The Journal of Organic Chemistry. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry.
  • Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. (2020). ChemRxiv.
  • Digital Commons@DePaul. (2021). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.

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Application Note: Advanced Protecting Group Strategies for 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of tryptophan analogs, serotonin receptor modulators, and fluorescent probes. The presence of the electron-donating 4-methoxy group significantly alters the electronic landscape of the indole core. It increases the electron density at the C3 position while introducing mild steric hindrance around the C5 aldehyde.

To successfully functionalize this molecule, chemists must navigate the competing reactivities of two primary sites:

  • The Indole Nitrogen (N1): An acidic (pKa ~16) and nucleophilic site prone to unwanted N-alkylation, N-acylation, or premature deprotonation.

  • The C5 Aldehyde: An electrophilic site prone to nucleophilic attack (e.g., Wittig olefination, Grignard addition, reductive amination).

Orthogonal protection strategies—where one functional group is masked while the other is modified, and vice versa—are critical. Protecting groups such as Boc, Tosyl, and acetals have been successfully applied to various indole-carbaldehyde derivatives to enable complex downstream synthesis[2].

ReactivityMap Core This compound N1 N1 Indole Amine (Acidic/Nucleophilic) Core->N1 Site 1 C5 C5 Aldehyde (Electrophilic) Core->C5 Site 2 Boc Boc/Ts Protection Masks N1 N1->Boc Prevents deprotonation during C5 reactions Acetal Acetal Protection Masks C5 C5->Acetal Prevents nucleophilic attack during N1 reactions

Caption: Orthogonal protecting group strategy for this compound.

Indole Nitrogen (N1) Protection Strategies

When the synthetic goal is to perform nucleophilic additions at the C5 aldehyde, the N1 position must be protected to prevent basic reagents from deprotonating the indole, which would quench the reagent and stall the reaction.

N-Boc Protection (tert-Butyloxycarbonyl)

Causality & Expert Insight: The Boc group is ideal when subsequent C5 transformations involve mild to moderate nucleophiles. It is introduced using a nucleophilic catalyst (DMAP) which forms a highly reactive N-Boc pyridinium intermediate, accelerating the protection of the sterically hindered indole nitrogen. The Boc group is cleanly removed using strong acids[3], making it orthogonal to base-labile groups. This cleavage is a standard, high-yielding procedure in the synthesis of complex indole derivatives[4].

Self-Validating Protocol 1: N-Boc Protection

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar) to prevent moisture-induced degradation of the anhydride.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Cool the flask to 0 °C and add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise. Cooling prevents exothermic side reactions and limits potential polymerization.

  • Reaction & Validation: Allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the lower-Rf starting material spot is entirely consumed and replaced by a higher-Rf product spot.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize DMAP, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

N-Tosyl Protection (p-Toluenesulfonyl)

Causality & Expert Insight: If the C5 aldehyde will be subjected to highly basic conditions (e.g., Schlosser modification of Wittig, strong Grignard reagents), the Boc group may suffer from unwanted deprotection. The Tosyl group provides superior stability against strong bases. Because Tosyl chloride is less electrophilic than Boc2O, the indole N-H must be fully deprotonated to the highly nucleophilic indolide anion using a strong base like Potassium Hydride (KH)[5].

Self-Validating Protocol 2: N-Tosyl Protection

  • Deprotonation: Suspend Potassium Hydride (KH, 1.1 eq, washed with hexanes to remove mineral oil) in anhydrous DMF at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DMF dropwise. Self-Validation: Stir for 30 minutes until the evolution of H2 gas completely ceases, providing a visual guarantee of complete deprotonation.

  • Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in portions.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully by pouring the mixture into ice water. The N-Tosyl derivative typically precipitates as a solid. Collect via vacuum filtration and wash with cold water.

Aldehyde (C5) Protection Strategies

Acetalization (1,3-Dioxolane Formation)

Causality & Expert Insight: If the synthetic sequence requires functionalization of the indole nitrogen (e.g., N-alkylation) or electrophilic aromatic substitution at the electron-rich C3 position, the C5 aldehyde must be masked. Conversion to a cyclic acetal renders the electrophilic carbonyl carbon inert to nucleophiles and bases. Acetal formation is an equilibrium process; continuous removal of water is required to drive the reaction to completion according to Le Chatelier's principle.

Self-Validating Protocol 3: Ethylene Acetal Formation

  • Preparation: Dissolve this compound (1.0 eq) in toluene.

  • Reagent Addition: Add Ethylene glycol (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reaction & Validation: Reflux the mixture. Self-Validation: Continue refluxing until water collection in the Dean-Stark trap ceases (typically 4-6 hours). The physical cessation of water byproduct formation validates that the equilibrium has been fully driven to the acetal product.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, extract with EtOAc, dry over Na2SO4, and concentrate.

Decision Matrix & Quantitative Data

To streamline experimental design, the following decision matrix and quantitative data table summarize the optimal conditions for each strategy.

Workflow Start Target Modification on this compound Q1 Modify C5 Aldehyde or Indole Core? Start->Q1 ModC5 Modify C5 Aldehyde (e.g., Wittig, Grignard) Q1->ModC5 C5 ModCore Modify Indole Core (e.g., N-alkylation, C3-halogenation) Q1->ModCore Core Q2 Are reagents strongly basic? ModC5->Q2 Acetal Use C5 Acetal Protection ModCore->Acetal Boc Use N-Boc Protection Q2->Boc No (Mild) Ts Use N-Tosyl Protection Q2->Ts Yes (Strong)

Caption: Decision matrix for selecting the appropriate protecting group strategy.

Table 1: Quantitative Comparison of Protecting Groups
Protecting GroupReagents for IntroductionReagents for CleavageStability ProfileTypical Yield
N-Boc Boc₂O, DMAP, DCMTFA/DCM or HCl/DioxaneStable to nucleophiles/bases; Labile to acid85-95%
N-Tosyl KH or NaH, TsCl, DMFKOH/MeOH or Mg/MeOHHighly stable to strong bases; Labile to strong base/reduction75-90%
C5-Acetal Ethylene glycol, TsOH, TolueneAq. HCl or TFA/H₂OStable to bases/nucleophiles; Labile to aqueous acid80-90%

References

  • Forschungszentrum Jülich. Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Amyloid-β probes: Review of structure–activity and brain-kinetics relationships. Available at: [Link]

  • Thieme Connect. Potassium hydride acts as a base and as hydride donor. Available at: [Link]

  • Google Patents.WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 4-Methoxy-1H-indole-5-carbaldehyde. The unique electronic properties of the indole nucleus, combined with the methoxy and carbaldehyde functionalities, can present specific challenges during purification. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to enable the consistent attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely applicable purification techniques for this compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the most common and versatile method for purifying indole derivatives.[1] It is highly effective for separating the target compound from unreacted starting materials, reaction by-products, and other impurities generated during synthesis. The choice of the mobile phase (eluent) is critical for achieving good separation.[2]

  • Recrystallization: This technique is ideal for a final polishing step to achieve high purity, especially if the crude material is already relatively clean (>90%). It relies on the differential solubility of the compound and impurities in a specific solvent or solvent mixture at varying temperatures. For a related compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, recrystallization from ethanol has been reported to yield high-quality crystals.[3]

The optimal strategy often involves an initial purification by column chromatography followed by recrystallization of the combined, clean fractions.

Q2: How do I select the optimal mobile phase (eluent) for silica gel chromatography?

The selection of a mobile phase should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound between 0.25 and 0.40 . This range typically ensures good separation from impurities without requiring excessively long elution times.

Step-by-Step Eluent Selection Workflow:

  • Start with a Standard System: A common starting point for indole aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

  • Run Test TLCs: Prepare several small beakers with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 7:3 Hexanes:Ethyl Acetate).

  • Analyze the Rf: Spot your crude reaction mixture on a TLC plate and develop it in one of the test systems. Visualize under UV light (254 nm), as the indole ring is strongly UV-active.[2]

  • Optimize:

    • If the Rf is too high (>0.5), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 9:1 Hexanes:EtOAc).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 7:3 Hexanes:EtOAc).

    • If separation is poor, consider changing one of the solvents. For example, replacing hexanes with cyclohexane or ethyl acetate with dichloromethane can alter the selectivity and improve resolution.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

System Components (v/v) Polarity Index Typical Application Notes
Hexanes / Ethyl Acetate Low to Medium The most common starting point. Provides good separation for moderately polar compounds.
Cyclohexane / Ethyl Acetate Low to Medium An alternative to hexanes, can sometimes offer different selectivity.[5]
Dichloromethane / Methanol Medium to High Useful if the compound is too polar for Hex/EtOAc systems. Start with a low percentage of MeOH (1-2%).

| Ethyl Acetate / Petroleum Ether | Low to Medium | Similar to Hex/EtOAc, often used for separating iodo-methoxy-indole-carbaldehydes.[4] |

Q3: My compound appears to be degrading or streaking badly on the TLC plate. What is happening and how can I fix it?

This is a classic problem when working with indole derivatives on silica gel. The indole nitrogen is weakly basic, and the surface of standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups.[2] This acid-base interaction can lead to several issues:

  • Tailing/Streaking: The compound moves unevenly up the TLC plate, resulting in elongated spots instead of tight, round ones.

  • Degradation: Acid-sensitive functional groups on the indole may react on the silica surface, leading to the appearance of new spots and lowering the final yield.

  • Irreversible Adsorption: The compound binds so strongly to the silica that it fails to elute from the column, resulting in poor recovery.

Solutions:

  • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[6] Typically, adding 0.5-1% TEA to the eluent is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and preventing degradation.

  • Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[2] However, always perform a TLC analysis on an alumina plate first, as the separation profile may differ significantly from silica.

dot

Troubleshooting_TLC_Streaking cluster_deactivate Deactivation Protocol cluster_change_phase Alternative Stationary Phase start Problem: Streaking or Tailing on Silica TLC Plate reason Cause: Acidic silanol groups on silica interacting with basic indole nitrogen. start->reason solution1 Primary Solution: Deactivate Silica reason->solution1 solution2 Alternative Solution: Change Stationary Phase reason->solution2 add_base Add 0.5-1% Triethylamine (TEA) to the mobile phase. solution1->add_base use_alumina Use neutral or basic alumina TLC plates for scouting. solution2->use_alumina run_tlc Re-run TLC with the modified mobile phase. add_base->run_tlc observe Observe for sharp, symmetrical spots. run_tlc->observe compare Compare R f and spot shape to silica. use_alumina->compare proceed Proceed with alumina column if separation is superior. compare->proceed

Caption: Decision workflow for addressing TLC streaking.

Q4: Is recrystallization a viable purification method for this compound, and what solvents should I try?

Yes, recrystallization can be an excellent final purification step. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, isopropanol, or methanol. Ethanol has been successfully used for similar indole aldehydes.[3]

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Hydrocarbon/Polar Mixtures: Toluene, or mixtures like Ethyl Acetate/Hexanes.

Protocol for Recrystallization Screening:

  • Place a small amount of your compound (20-30 mg) in a test tube.

  • Add the chosen solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • The ideal solvent will yield a high recovery of crystalline solid upon cooling.

Troubleshooting Guide

Problem: The separation between my product and a key impurity is very poor (ΔRf < 0.1).

A small difference in Rf values indicates that the chosen mobile phase is not selective enough for the two compounds.

Troubleshooting Steps:

  • Decrease Polarity Drastically: Run a TLC with a significantly less polar solvent system (e.g., if you are using 7:3 Hex/EtOAc, try 95:5). This will move all spots further down the plate and can sometimes magnify the separation between them.

  • Change Solvent Selectivity: The most powerful technique is to change one of the solvents in your mobile phase. The "selectivity triangle" for normal-phase chromatography involves solvents from different groups. If you are using a hexane (non-polar) and ethyl acetate (polar aprotic) mixture, try swapping the ethyl acetate for dichloromethane (dipolar aprotic) or isopropanol (polar protic). This fundamental change in intermolecular interactions can often resolve closely running spots.

  • Consider Reversed-Phase: If normal-phase chromatography fails to provide a separation, the impurity may have a very similar polarity but a different hydrophobicity. In this case, reversed-phase chromatography (using a C18 silica column with a polar mobile phase like water/acetonitrile or water/methanol) can be highly effective.[2]

dot

Poor_Separation_Troubleshooting cluster_steps Troubleshooting Sequence start Problem: Poor Separation (ΔR f < 0.1) step1 Step 1: Decrease Eluent Polarity (e.g., 7:3 -> 95:5 Hex:EtOAc) start->step1 step2 Step 2: Change Solvent Selectivity (e.g., Swap EtOAc for CH 2 Cl 2 ) step1->step2 outcome1 Resolution Improved? step1->outcome1 step3 Step 3: Switch Chromatography Mode (Normal-Phase -> Reversed-Phase) step2->step3 outcome2 Resolution Improved? step2->outcome2 outcome3 Resolution Improved? step3->outcome3 outcome1->step2 No success Proceed with Column Chromatography outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->success Yes

Caption: Troubleshooting tree for poor chromatographic separation.

Problem: I have very low recovery of my compound after column chromatography.

Low recovery can be attributed to several factors, from the physical setup of the column to the chemical properties of the compound.

  • Irreversible Adsorption: As discussed previously, strong interaction with acidic silica can prevent your compound from eluting. Action: Run the column with an eluent containing 1% triethylamine.

  • Improper Column Packing: Channels or cracks in the silica bed can cause the compound to elute unevenly, leading to poor separation and difficulty in identifying the correct fractions. Action: Ensure the silica is packed as a uniform slurry and is never allowed to run dry.

  • Compound is Too Polar: If the compound is highly polar, it may not elute even with 100% ethyl acetate. Action: After eluting with your primary solvent system, flush the column with a more polar "kick-out" solvent, such as 5-10% methanol in dichloromethane, to recover strongly bound material.

  • Compound Instability: The compound may be degrading during the time it is on the column. Action: Use a faster flow rate (flash chromatography) to minimize the residence time on the silica. If possible, run the column at a lower temperature.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or your mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column: Begin eluting with your pre-determined mobile phase. Apply positive pressure (flash chromatography) for a faster, more efficient separation.

  • Collect Fractions: Collect fractions in test tubes based on a systematic volume (e.g., 10-20 mL per tube).

  • Analyze Fractions: Spot every few fractions on a TLC plate, develop, and visualize under UV light to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • IUCr Journals. (n.d.). 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Regioselective C5−H Direct Iodination of Indoles. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl). Retrieved March 7, 2026, from [Link]

  • CiteSeerX. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Indole-3-carboxaldehyde, 5-methoxy, TMS. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]

  • DrugBank. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved March 7, 2026, from [Link]

  • Synthonix. (n.d.). 5-Methoxy-1H-indole-3-carbaldehyde. Retrieved March 7, 2026, from [Link]

  • SLS Ireland. (n.d.). Indole-5-carboxaldehyde, 98%. Retrieved March 7, 2026, from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved March 7, 2026, from [Link]

Sources

Side reactions of 4-Methoxy-1H-indole-5-carbaldehyde and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8).

This molecule presents a unique synthetic challenge: it contains an acidic/nucleophilic indole nitrogen (N1), a highly activated nucleophilic carbon (C3), an electrophilic aldehyde (C5), and an acid-sensitive methoxy group (C4). Without precise mechanistic control, experiments often fall victim to competing side reactions.

Below, you will find a quantitative troubleshooting matrix, deep-dive mechanistic FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure your synthetic workflows succeed.

Quantitative Side Reaction Matrix

To establish a baseline for your reaction optimization, the following table summarizes the primary side reactions, their triggering conditions, and the quantitative yield improvements achieved through targeted preventive strategies.

Side ReactionReactive SiteTriggering ConditionsPreventive StrategyYield Impact (Unoptimized vs. Optimized)
N-Alkylation / Acylation N1 (Indole NH)Basic conditions (NaH, K

CO

), presence of alkyl halides.
N-Protection (Boc, Benzyl, or PhSO

).
< 40%

> 85%
C3-Dimerization C3 PositionAcidic conditions, presence of electrophiles.Dilution, temperature control (< 0°C), reverse addition.10–30%

> 75%
Aldehyde Auto-oxidation C5-AldehydeAerobic environment, prolonged ambient storage.Argon/N

atmosphere, dark storage at 4°C.
Variable

> 95% recovery
O-Demethylation C4-MethoxyStrong Lewis acids (e.g., BBr

, AlCl

).
Utilize milder reagents or alternative synthetic routes.< 50%

> 90%

Reactivity Mapping & Logical Workflows

To visualize the competing pathways, refer to the reactivity map below. The C4-methoxy group acts as a strong


-donor (+M effect), which hyper-activates the C3 position toward electrophilic attack, even in the presence of the electron-withdrawing C5-aldehyde.

Reactivity Core This compound N1 N1 (Indole NH) Side Rxn: Unwanted N-Alkylation Core->N1 Base / Electrophiles C3 C3 Position Side Rxn: Dimerization / Electrophilic Attack Core->C3 Acidic Conditions C5 C5 Aldehyde Side Rxn: Auto-oxidation / Condensation Core->C5 O2 / Amines C4 C4 Methoxy Side Rxn: O-Demethylation Core->C4 Strong Lewis Acids

Fig 1. Reactivity map of this compound highlighting competing side reactions.

Workflow Start Target: C5-Aldehyde Modification CheckBase Are strong bases or electrophiles present? Start->CheckBase NeedProt Protect Indole NH CheckBase->NeedProt Yes NoProt Proceed without Protection (Strict Temp Control) CheckBase->NoProt No Boc Boc Protection (Boc2O) Labile to Acid NeedProt->Boc Mild downstream rxns Benzyl Benzyl Protection (BnBr) Robust, requires Pd/C NeedProt->Benzyl Harsh downstream rxns

Fig 2. Decision tree for selecting N-protection strategies prior to C5-aldehyde functionalization.

Deep-Dive FAQs & Mechanistic Insights

Q1: I am trying to perform a Knoevenagel condensation on the C5-aldehyde, but I am isolating a complex mixture of N-alkylated byproducts. Why is this happening? A1: The indole N-H is relatively acidic (pK


 ~16) and highly nucleophilic once deprotonated by the bases typically used in condensations. To ensure regioselectivity at the C5-aldehyde, you must mask the N1 position. Literature demonstrates that protecting the indole nitrogen (e.g., via benzylation) has a highly favorable effect on the yield of condensation reactions, preventing competitive N-alkylation[1].

Q2: During an acid-catalyzed reductive amination of the aldehyde, my reaction mixture turns deep red and my yield plummets. What is this red byproduct? A2: You are observing C3-dimerization. The C4-methoxy group is a strong electron donor (+M effect). Even though the C5-aldehyde withdraws electron density, the ortho-directing methoxy group hyper-activates the C3 position. Under acidic conditions, the C3 position of one indole molecule can nucleophilically attack the activated aldehyde (or imine intermediate) of another, leading to deep red-colored, highly conjugated dimers[2]. To avoid this, strictly control the temperature (< 0°C during imine formation) and use mild reducing agents like NaBH(OAc)


.

Q3: How do I choose between Boc and Benzyl protection for the indole nitrogen? A3: The choice depends entirely on your downstream conditions.

  • Boc (tert-Butyloxycarbonyl): Highly recommended for its ease of use. It reduces the electron density of the indole ring (minimizing C3 side reactions) and can be introduced and removed cleanly in high yields[3]. However, it is acid-labile.

  • Benzyl (Bn): If your subsequent steps involve strong acids (e.g., TFA), Boc will cleave. Benzyl protection is robust against acids and bases but requires harsh reductive conditions (Pd/C, H

    
    ) or strong oxidants for removal[4].
    

Standard Operating Procedures (SOPs)

To ensure self-validating, reproducible results, follow these step-by-step methodologies designed specifically for this compound.

Protocol A: Selective N-Boc Protection (Avoiding N-Alkylation)

This protocol masks the N1 position while leaving the C5-aldehyde intact for future functionalization.

  • Preparation: In an oven-dried flask flushed with Argon, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Mechanistic note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with Boc

    
    O.
    
  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 eq) dropwise.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation (TLC & IR): Monitor by TLC (Hexanes:EtOAc 3:1). The product will elute higher (less polar) than the starting material. By IR spectroscopy, confirm success by the disappearance of the broad N-H stretch (~3300 cm

    
    ) and the appearance of a strong carbamate C=O stretch (~1730 cm
    
    
    
    ).
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Reductive Amination of the C5-Aldehyde (Suppressing C3-Dimerization)

This protocol utilizes mild conditions to prevent the deep-red dimerization side reactions common to electron-rich indoles.

  • Imine Formation: Dissolve the N-protected this compound (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Acid Control: Add glacial Acetic Acid (1.5 eq). Crucial step: Do not use stronger acids (like TFA or HCl), as they will immediately trigger C3-dimerization and turn the solution deep red.

  • Temperature Control: Stir at 0°C for 1 hour to allow imine formation without thermal activation of the C3 position.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq). This reagent is mild enough that it will selectively reduce the protonated imine without reducing the unreacted aldehyde.
    
  • Self-Validation (Visual): The reaction mixture should remain pale yellow to light orange. If it turns deep red or purple, dimerization has occurred (likely due to excess acid or localized heating).

  • Workup: Quench carefully with saturated aqueous NaHCO

    
     (to neutralize the acetic acid). Extract with EtOAc, wash with brine, dry over MgSO
    
    
    
    , and purify via column chromatography.

References

  • RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • Semantic Scholar (HETEROCYCLES). A new synthesis of N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5- ethanesulfonamide (naratriptan, 1a). Available at:[Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]

  • MDPI. Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues... Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 4-Methoxy-1H-indole-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical advice and practical solutions for the column chromatography purification of 4-Methoxy-1H-indole-5-carbaldehyde. Here, we move beyond simple protocols to explain the 'why' behind the 'how,' ensuring a deeper understanding and more successful outcomes in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The choice of stationary phase is critical and depends on the stability of your compound.

  • Silica Gel: This is the most common choice for normal-phase chromatography. However, be aware that the acidic nature of silica can sometimes lead to the degradation of sensitive indole derivatives.[1] It is advisable to first assess the stability of your compound on a silica TLC plate.

  • Deactivated Silica Gel: If you observe degradation or significant streaking on a standard silica TLC plate, using deactivated silica gel is a prudent next step. You can easily prepare this in your lab by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine (typically 1-3%).[1]

  • Alumina (Neutral or Basic): For particularly acid-sensitive indoles, alumina serves as an excellent alternative to silica gel.[1]

Q2: How should I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide good separation between your target compound and any impurities. This is best determined through preliminary Thin-Layer Chromatography (TLC) analysis.

  • Starting Solvent System: A common and effective starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1]

  • Target Rf Value: Aim for an Rf (retardation factor) value for this compound between 0.2 and 0.4 on your TLC plate. This range typically translates to the best separation on a column.[1] For a closely related compound, 7-iodo-4-methoxy-1H-indole-3-carbaldehyde, an Rf of 0.30 was achieved using an eluent of ethyl acetate/petroleum ether (1:2), which can be a valuable starting point for your optimization.

  • Solvent Polarity: The polarity of your eluent should be adjusted to achieve the target Rf. If the Rf is too low, increase the proportion of the more polar solvent (e.g., ethyl acetate). If it's too high, increase the proportion of the non-polar solvent (e.g., hexane).

Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: Several methods are available for visualizing your compound:

  • UV Light (Non-destructive): Due to its aromatic indole core, this compound is expected to be UV-active. It should appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1]

  • Staining Reagents (Destructive):

    • Anisaldehyde Stain: This is a good general stain for carbonyl compounds and should produce a colored spot with your aldehyde upon heating.

    • Potassium Permanganate (KMnO₄) Stain: This is a universal stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the purification of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Streaking or Tailing of Spots on TLC/Column Interaction with Acidic Silica: The indole nitrogen can interact with the acidic silanol groups on the silica surface, leading to poor peak shape.Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) into your mobile phase to neutralize the acidic sites on the silica.
Compound Instability: The aldehyde or indole moiety may be degrading on the silica gel.[1]Assess Stability: Perform a 2D TLC to check for degradation. If unstable, switch to deactivated silica gel or alumina.[1]
Low or No Recovery of Compound from the Column Irreversible Adsorption: The compound may be too polar and binding too strongly to the silica gel.Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If necessary, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.
Compound Precipitation: The crude sample may not be fully soluble in the initial mobile phase, causing it to crash out at the top of the column.Dry Loading: Pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Poor Separation of Compound from Impurities Suboptimal Mobile Phase: The chosen eluent may not have the right selectivity to resolve your compound from closely eluting impurities.Solvent System Screening: Experiment with different solvent systems. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can offer different selectivity.[1]
Column Overloading: Applying too much sample can lead to broad peaks and poor separation.Reduce Sample Load: A general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.

Experimental Protocols

Protocol 1: Stability Assessment using 2D Thin-Layer Chromatography

This protocol helps determine if this compound is stable on silica gel.

  • Obtain a square TLC plate.

  • Lightly spot your crude compound in one corner, approximately 1 cm from the edges.

  • Develop the plate using your optimized mobile phase.

  • Remove the plate and dry it thoroughly.

  • Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

  • Develop the plate again in the same mobile phase.

  • Visualize the plate under UV light. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition.[1]

Protocol 2: Column Chromatography Purification

Materials:

  • Silica gel (or deactivated silica/alumina)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Procedure:

  • TLC Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Run several TLCs with varying ratios of hexane and ethyl acetate to find a mobile phase that gives an Rf value for the target compound between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in your chosen initial, least polar mobile phase.

    • Carefully pour the slurry into a vertically clamped column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then add a thin layer of sand to the top to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes or flasks.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Visualizing the Workflow

Decision Tree for Stationary Phase Selection

stationary_phase_selection start Start: Crude This compound tlc_stability Run Silica Gel TLC (Stability Check) start->tlc_stability observe_tlc Observe for Streaking or Degradation tlc_stability->observe_tlc use_silica Proceed with Standard Silica Gel observe_tlc->use_silica No issues use_deactivated Use Deactivated Silica Gel observe_tlc->use_deactivated Streaking use_alumina Consider Alumina (Neutral or Basic) observe_tlc->use_alumina Degradation

Caption: A decision-making workflow for selecting the appropriate stationary phase.

Troubleshooting Logic for Poor Separation

poor_separation_troubleshooting start Poor Separation Observed check_rf Is Rf in the 0.2-0.4 range? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_overloading Is the column overloaded? check_rf->check_overloading Yes adjust_polarity->start reduce_load Reduce Sample Load check_overloading->reduce_load Yes change_solvent Try a Different Solvent System (e.g., DCM/MeOH) check_overloading->change_solvent No reduce_load->start change_stationary_phase Change Stationary Phase (e.g., Alumina) change_solvent->change_stationary_phase

Caption: A logical approach to troubleshooting poor separation during column chromatography.

References

Sources

Overcoming low reactivity of the C5 position in 4-methoxyindole formylation

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering regioselectivity issues with 4-methoxyindole.

Topic: Overcoming Low Reactivity and Steric Hindrance at the C5 Position Document ID: TSC-IND-05-OMe Last Updated: March 2026[1]

Executive Summary & Diagnostic

The Problem: Direct formylation of 4-methoxyindole (e.g., via Vilsmeier-Haack) fails to target the C5 position.[1] Instead, it overwhelmingly favors the C3 position (electronic dominance) or the C2 position (if C3 is blocked). The Cause:

  • Electronic Mismatch: The pyrrole ring (C3) is inherently more nucleophilic than the benzene ring (C5).

  • The "4-Methoxy Paradox": While the C4-methoxy group is an ortho/para director (activating C3, C5, and C7), it creates significant steric hindrance at C3 and C5.[1]

  • Kinetic Control: Standard electrophilic aromatic substitutions (EAS) are kinetically controlled to favor the electron-rich C3 enamine-like system.[1]

Quick Resolution Matrix:

Current Status Observed Outcome Recommended Protocol
Standard Vilsmeier C3-Formyl product (exclusively) Stop. Direct C5 formylation is electronically unfavorable.[1] Switch to Protocol A (Pre-functionalization).
C3-Blocked Indole No reaction or C2/C7 product Protocol B (Chelation-Controlled Rieche Formylation) or Protocol C (Ir-Catalyzed Borylation).[1]

| Need Scale-Up | Low yields / inseparable mixtures | Protocol A (The 5-Bromo Route) is the only scalable industrial solution.[1] |

Mechanistic Insight (The "Why")

To solve the reactivity issue, one must visualize the competing electronic vectors and steric walls.

IndoleReactivity cluster_0 4-Methoxyindole Substrate Indole 4-Methoxyindole C3 C3 Position (High Nucleophilicity) Indole->C3 Kinetic Preference (Pyrrole Enamine) C5 C5 Position (Sterically Hindered by C4-OMe) Indole->C5 Blocked by C4-OMe & Low Electron Density Product_C3 Product_C3 C3->Product_C3 Major Product (Undesired) Product_C5 Product_C5 C5->Product_C5 Target Product (Elusive) C2 C2 Position (Alternative Site) Reagent Electrophile (Vilsmeier/Rieche) Reagent->Indole

Figure 1: Reactivity landscape of 4-methoxyindole.[1] The red path indicates the natural kinetic preference (C3), while the green path (C5) requires specific "detours" or directing groups.[1]

Troubleshooting Protocols

Protocol A: The "Golden Path" (Lithium-Halogen Exchange)

Use this if you need high purity and are willing to change the starting material. Direct functionalization of the C5-H bond is inefficient.[1] The industry-standard workaround is to start with 5-bromo-4-methoxyindole .[1]

Workflow:

  • Starting Material: 5-bromo-4-methoxyindole (CAS: 1160294-85-8).[1]

  • Protection: Protect the indole nitrogen (e.g., TIPS or SEM) to prevent N-deprotonation.

  • Exchange: Perform Lithium-Halogen exchange at -78°C.

  • Quench: Trap the C5-lithio species with DMF.

Step-by-Step:

  • Dissolve N-TIPS-5-bromo-4-methoxyindole (1.0 eq) in anhydrous THF under Argon.

  • Cool to -78°C .

  • Add t-BuLi (2.1 eq) dropwise.[1] Note: t-BuLi is required over n-BuLi for efficient Br-Li exchange on electron-rich rings.[1]

  • Stir for 30 min at -78°C.

  • Add anhydrous DMF (3.0 eq) dropwise.

  • Warm to RT and quench with saturated NH₄Cl.

  • Result: 5-formyl-4-methoxyindole (protected).[1]

Why this works: It bypasses the electronic bias of the indole ring entirely, relying on the specific reactivity of the C-Br bond.[1]

Protocol B: Chelation-Controlled Rieche Formylation

Use this if you must start with 4-methoxyindole and C3 is already substituted/blocked.[1]

Standard Vilsmeier-Haack uses


, which does not coordinate well with the methoxy group.[1] Rieche formylation  uses 

, a strong Lewis Acid that can chelate to the C4-OMe oxygen, potentially directing the formyl group to the ortho position (C5).[1]

Prerequisite: The C3 position MUST be blocked (e.g., with a methyl, chloro, or removable silyl group). If C3 is free, this reaction will still hit C3.

Reagents:

  • Dichloromethyl methyl ether (

    
    )[1][2]
    
  • Titanium(IV) chloride (

    
    )[1][3]
    
  • Solvent:

    
     (DCM)[1]
    

Procedure:

  • Cool a solution of 3-substituted-4-methoxyindole in DCM to 0°C .

  • Add

    
     (2.2 eq) slowly. The solution will darken as the Ti coordinates to the OMe and Indole N.
    
  • Add

    
     (1.1 eq) dropwise.
    
  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Critical Step: Quench with ice-cold water carefully (exothermic).[1]

Mechanism of Action: The Titanium center coordinates to the C4-methoxy oxygen.[1] This "anchors" the formylating agent (


) in proximity to C5, overcoming the steric barrier.[1]
Protocol C: The "Modern" Approach (C3-Directed C-H Activation)

Use this if you need to functionalize C5 directly from the indole core without pre-halogenation.[1]

Recent literature (e.g., Organic Chemistry Frontiers, 2021) demonstrates that a Directing Group (DG) at C3 can guide a catalyst (Ruthenium or Copper) to the C5 position.

Concept:

  • Install a transient DG at C3 (e.g., a pivaloyl or acetyl group).

  • Use a Ruthenium(II) or Copper(II) catalyst to activate the C5-H bond.[1]

  • Functionalize (Iodinate or Alkylate).[4]

  • Convert to Formyl.

Key Reference Protocol (C5-Iodination via C3-DG):

  • Substrate: 1-Methyl-4-methoxy-1H-indole-3-carboxylic acid (or ester).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Additive:

    
     (20 mol%), 
    
    
    
    (oxidant).
  • Reagent:

    
    -Iodosuccinimide (NIS).[1]
    
  • Outcome: This installs an Iodine at C5 with high regioselectivity (

    
     C5:C6).
    
  • Conversion: The resulting 5-iodo species can be formylated via Protocol A.

FAQ: Common Pitfalls

Q: I tried Vilsmeier-Haack on 4-methoxyindole and got a solid. Is it the C5 aldehyde? A: Highly unlikely. It is almost certainly 4-methoxyindole-3-carboxaldehyde .[1] The C3 position is approximately


 times more reactive than C5 in electrophilic substitution. Check 1H NMR: A C3-aldehyde will show a singlet for the C2-H around 8.0-8.2 ppm.[1] A C5-aldehyde would show a C2-H doublet (coupling with NH) and a distinct pattern in the benzene region.[1]

Q: Can I use Iridium-catalyzed borylation (Ir-Bpin) to hit C5? A: Generally, no .[1] Iridium catalysts (e.g.,


 + dtbpy) are controlled by sterics.[1] They prefer the least hindered position.
  • C2: Hindered by N-protecting group?

  • C3: Hindered by C4-OMe.

  • C5: Blocked by the ortho C4-OMe.

  • C6/C7: These are the most accessible. Ir-borylation of 4-substituted indoles typically yields the C7-boryl or C2-boryl product.[1]

Q: Does the 4-methoxy group activate C5? A: Yes, electronically (resonance donation). However, the steric penalty of the methoxy group usually outweighs this activation in kinetic reactions like Vilsmeier, unless a chelating Lewis Acid (Protocol B) is used.

References

  • Rieche Formylation Mechanism & Selectivity

    • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Santarsiere, A., et al. (2025).[5] ResearchGate.[6]

  • C5-Selective C-H Activation (Directing Groups)

    • Regioselective C5-H direct iodination of indoles.[1] Banjare, S. K., et al. (2021). Organic Chemistry Frontiers, 8(8), 1844-1850.[1]

  • Copper-Catalyzed C5 Functionalization

    • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles. (2025). PMC / NIH.
  • Iridium-Catalyzed Borylation Selectivity

    • Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. (2014).[7] ResearchGate.[6]

  • General Indole Synthesis Data

    • 4-Methoxyindole Synthesis & Properties. ChemicalBook.

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of different synthetic routes to 4-Methoxy-1H-indole-5-carbaldehyde Content Type: Publish Comparison Guides

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge that distinguishes it from standard indole functionalizations. Unlike the ubiquitous 3-formyl indoles, which are readily accessible via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the 5-formyl isomer requires indirect methods to overcome the natural nucleophilicity of the C3 position.

This guide analyzes the three primary methodologies for accessing this scaffold, prioritizing regiocontrol, scalability, and operational safety. For research-scale synthesis where purity and regiocontrol are paramount, Lithium-Halogen Exchange (Route A) is the superior choice. For larger-scale preparations where cryogenic organolithium reagents are prohibitive, Reductive Functionalization of Esters (Route B) is the recommended alternative.

Critical Analysis of Synthetic Routes

Route A: Metal-Halogen Exchange (The "Precision" Route)

Strategy: Lithiation of a 5-bromo precursor followed by formyl capture. This route relies on the kinetic control provided by a bromine substituent at the C5 position. By using a halogen-lithium exchange, the nucleophilic center is explicitly generated at C5, bypassing the natural electronic bias of the indole ring (which favors C3).

  • Mechanism: Rapid exchange of C5-Br for C5-Li using t-Butyllithium or n-Butyllithium at -78°C, followed by quenching with

    
    -Dimethylformamide (DMF).
    
  • Key Requirement: The indole nitrogen must be protected (typically N-Boc or N-TIPS) to prevent deprotonation of the N-H, which would consume equivalents of the organolithium reagent and potentially lead to C2-lithiation (via the Directed Ortho Metalation effect of the N-protecting group).

  • Pros: Unambiguous regioselectivity; high yields (typically >80%); mild workup.

  • Cons: Requires cryogenic conditions (-78°C); use of pyrophoric reagents (t-BuLi); requires synthesis/purchase of 5-bromo-4-methoxyindole.

Route B: Reductive Functionalization (The "Scalable" Route)

Strategy: Reduction of Methyl 4-methoxyindole-5-carboxylate to the alcohol, followed by oxidation. This approach utilizes the commercially available or easily synthesized indole-5-carboxylate. It avoids hazardous organolithiums, making it suitable for multi-gram scale-up.

  • Mechanism: Step 1: Reduction of the ester to the benzylic alcohol using LiAlH

    
     or DIBAL-H. Step 2: Selective oxidation of the alcohol to the aldehyde using activated MnO
    
    
    
    , IBX, or Swern conditions.
  • Pros: Scalable; avoids cryogenic lithiation; robust intermediates.

  • Cons: Two-step process; oxidation step requires careful monitoring to prevent over-oxidation (to acid) or side reactions; MnO

    
     often requires large excess (10-20 eq).
    
Route C: The "Trap" – Direct Formylation (Vilsmeier-Haack)

Strategy: Reaction of 4-methoxyindole with POCl


/DMF.
Verdict: NOT RECOMMENDED. 
The electron-rich nature of the indole ring, further activated by the 4-methoxy group, directs electrophilic attack almost exclusively to the C3 position . While the 4-methoxy group exerts some steric influence, it is insufficient to override the electronic preference for the pyrrole ring. This route yields 4-methoxyindole-3-carbaldehyde, a structural isomer that is difficult to separate from trace amounts of the 5-isomer.

Comparative Performance Metrics

FeatureRoute A: Li-Halogen ExchangeRoute B: Ester ReductionRoute C: Direct Formylation
Regioselectivity Excellent (C5 Exclusive) Excellent (Pre-defined) Poor (Favors C3)
Overall Yield High (75-85%)Moderate-High (60-75% over 2 steps)N/A (Wrong Isomer)
Step Count 2 (Protection + Formylation)2 (Reduction + Oxidation)1
Scalability Low (Cryogenic limits)HighHigh
Safety Profile Low (Pyrophoric reagents)Moderate (Standard reductants)Moderate (Corrosives)
Cost High (Reagents + Cooling)ModerateLow

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision points for selecting the correct synthetic strategy.

G Start Target: this compound Precursor1 Precursor: 4-Methoxyindole Start->Precursor1 If starting from core Precursor2 Precursor: 5-Bromo-4-methoxyindole Start->Precursor2 Preferred Path Precursor3 Precursor: Methyl 4-methoxyindole-5-carboxylate Start->Precursor3 Scalable Path RouteC Route C: Vilsmeier-Haack (POCl3, DMF) Precursor1->RouteC Direct Formylation RouteA Route A: Li-Halogen Exchange (1. N-Protect, 2. t-BuLi, 3. DMF) Precursor2->RouteA Kinetic Control RouteB Route B: Reductive Protocol (1. LiAlH4, 2. MnO2) Precursor3->RouteB FGI WrongProduct Major Product: 4-Methoxyindole-3-carbaldehyde (WRONG ISOMER) RouteC->WrongProduct Electrophilic Attack at C3 CorrectProduct Product: 4-Methoxyindole-5-carbaldehyde RouteA->CorrectProduct C5 Specificity RouteB->CorrectProduct Retains C5 Carbon

Figure 1: Synthetic decision tree highlighting the regiochemical failure of direct formylation and the viability of Routes A and B.

Detailed Experimental Protocols

Protocol A: Synthesis via Lithium-Halogen Exchange

Applicability: High-purity synthesis for medicinal chemistry SAR (Structure-Activity Relationship) studies.

Prerequisites:

  • Starting Material: 1-(tert-butoxycarbonyl)-5-bromo-4-methoxyindole . (Note: If starting from 5-bromo-4-methoxyindole, perform standard N-Boc protection using Boc

    
    O/DMAP first).
    
  • Reagents: t-Butyllithium (1.7 M in pentane), Anhydrous THF, Anhydrous DMF.

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 1-Boc-5-bromo-4-methoxyindole (1.0 eq, 3.0 mmol) and dissolve in anhydrous THF (30 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the temperature equilibrates for at least 15 minutes.

  • Exchange: Add t-Butyllithium (2.1 eq) dropwise over 10 minutes via syringe pump or careful manual addition. The solution typically turns yellow/orange.

    • Critical Check: Stir at -78°C for 30-45 minutes. The lithium-halogen exchange is fast; prolonged stirring is unnecessary and may lead to side reactions.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH

    
    Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude residue is often a mixture of the N-Boc aldehyde and deprotected aldehyde. For complete deprotection, treat the crude with TFA/DCM (1:4) for 1 hour, neutralize, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis via Ester Reduction/Oxidation

Applicability: Multi-gram synthesis where organolithiums are unsafe or unavailable.

Step 1: Reduction

  • Dissolve Methyl 4-methoxyindole-5-carboxylate (1.0 eq) in anhydrous THF at 0°C.

  • Add LiAlH

    
      (1.5 eq) portion-wise. (Caution: Gas evolution).
    
  • Stir at 0°C to RT for 2 hours until TLC shows consumption of ester.

  • Fieser Workup: Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate. Concentrate filtrate to yield (4-methoxy-1H-indol-5-yl)methanol .

Step 2: Oxidation

  • Dissolve the alcohol from Step 1 in DCM or Acetone.

  • Add Activated MnO

    
      (10-15 eq).
    
  • Stir vigorously at RT for 12-24 hours. (Reaction is heterogeneous and surface-area dependent).

  • Filter through a pad of Celite. Concentrate to yield This compound .

References

  • Regioselectivity of Indole Formylation: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the electronic preference for C3 substitution in indoles).

  • Lithium-Halogen Exchange Methodologies: Gribble, G. W. (2000). "Lithiation of Indoles."[1] Journal of the Chemical Society, Perkin Transactions 1. (Detailed review of regiocontrol in indole lithiation).

  • Synthesis of 5-Bromo-4-methoxyindole derivatives: Očenášová, A., et al. (2016). "Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins." Chemical Papers. (Provides experimental grounding for the brominated precursor).

  • General Protocol for Carboxylate Reduction to Aldehydes: Svete, J., et al. (1997). "Selective Reduction of Esters." Synthesis. (Standard protocols for indole ester reductions).

Sources

Validation of 4-Methoxy-1H-indole-5-carbaldehyde structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Validation of 4-Methoxy-1H-indole-5-carbaldehyde: A Comparative Guide to X-ray Crystallography vs. NMR

Executive Summary & Strategic Context

In the development of kinase inhibitors and serotonergic modulators, the indole scaffold is ubiquitous. However, the introduction of substituents at the 4- and 5-positions presents a classic regiochemical challenge.

Specifically, This compound represents a high-value intermediate where structural ambiguity is common. Standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on 4-methoxyindole predominantly targets the electron-rich C3 position. Achieving the C5-formyl substitution often requires alternative routes (e.g., lithiation of 5-bromo precursors or de novo ring construction).

Consequently, confirming that the formyl group is located at C5—and not C3, C6, or C7—is critical. While NMR is the workhorse of organic analysis, it suffers from signal overlap and ambiguity in this specific substitution pattern.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this molecule, contrasting it with NMR and providing a self-validating experimental protocol.

Comparative Analysis: SC-XRD vs. NMR

The following table objectively compares the performance of Nuclear Magnetic Resonance (NMR) against X-ray Crystallography for this specific indole derivative.

FeatureMethod A: NMR (1H, 13C, NOESY)Method B: SC-XRD (The Gold Standard)
Primary Mechanism Magnetic properties of nuclei (

H,

C) and through-space interactions (NOE).
Diffraction of X-rays by electron density to map atomic positions.
Regioisomer Certainty Moderate. The C4-methoxy group induces steric and electronic shifts that can obscure the exact location of the C5-formyl proton. NOE correlations between OMe and CHO are possible but can be misinterpreted as C3-CHO/C4-OMe interactions.Absolute. Provides a direct 3D visual map of the molecule. The connectivity of C5-CHO vs. C3-CHO is unambiguous.
Stereochemistry Relative only (unless chiral shift reagents are used).Absolute configuration (using anomalous dispersion if heavy atoms are present).
Sample State Solution (Solvent effects can shift peaks).Solid State (Reveals packing and intermolecular H-bonds).
Time to Result Fast (15–60 mins).Slow (24–72 hours for crystallization + data collection).
Material Requirement ~5–10 mg (Recoverable).~1–5 mg (Must form high-quality single crystal).
The "Ambiguity Trap" in NMR

In this compound, the methoxy group at C4 exerts a strong deshielding effect on the C5 position. However, if the synthesis inadvertently produced the 3-carbaldehyde isomer, the C4-methoxy group would still show proximity effects.

  • NOESY Limitation: A Nuclear Overhauser Effect (NOE) signal might be observed between the methoxy protons and the aldehyde proton in both the 5-CHO and 3-CHO isomers (due to spatial proximity in both cases). This makes NMR insufficient for definitive proof of structure.

The Logical Validation Workflow

The following diagram illustrates the decision matrix for validating the structure.

ValidationWorkflow Start Synthesis Product: This compound NMR Step 1: 1H & 13C NMR Analysis Start->NMR Decision Is Regiochemistry Unambiguous? NMR->Decision XRD Step 2: Single Crystal X-Ray (SC-XRD) Decision->XRD No / Ambiguous Result Validated Structure: Confirm C5-CHO Connectivity Decision->Result Yes (Rare) Cryst Protocol: Slow Evaporation (EtOH/EtOAc) XRD->Cryst Data Data Collection: Mo/Cu Source, <100K Cryst->Data Solve Structure Solution: Direct Methods (SHELXT) Data->Solve Solve->Result

Figure 1: Decision pathway for structural validation. Note that for 4,5-substituted indoles, NMR is frequently classified as "Ambiguous" due to NOE overlap.

Experimental Protocol: SC-XRD Validation

This protocol is designed to be self-validating. If crystals do not form or diffract, the solvent system must be adjusted based on the polarity index.

Phase 1: Crystallization (The Critical Step)

The goal is to grow a single crystal with dimensions


 mm.
  • Solvent Strategy: Indoles with aldehyde and methoxy groups are moderately polar.

    • Primary System: Ethanol (EtOH) or Methanol (MeOH).

    • Secondary System (if too soluble): Vapor diffusion using Ethyl Acetate (solvent) and Hexane (antisolvent).

Step-by-Step Procedure:

  • Dissolution: Dissolve 15 mg of the synthesized this compound in 2 mL of warm Ethanol. Ensure the solution is clear (filter through a 0.45 µm PTFE syringe filter if necessary to remove dust nuclei).

  • Vessel Setup: Place the solution in a clean 4 mL glass vial.

  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes with a needle to control evaporation rate.

  • Incubation: Store in a vibration-free environment at room temperature (20–25°C).

  • Observation: Inspect daily under a polarized light microscope. Look for birefringence (indicating crystallinity) vs. amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Mounting: Select a prism-like crystal and mount on a MiTeGen loop using Paratone oil.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature: Cool to 100 K (using liquid nitrogen stream). Reason: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution for the methoxy and aldehyde groups.

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred for resolution; Cu K
    
    
    (
    
    
    Å) is acceptable if the crystal is small/weakly diffracting.
Phase 3: Structure Solution
  • Software: OLEX2 or WinGX interface running SHELXT (solution) and SHELXL (refinement).

  • Refinement Targets:

    • 
       factor: 
      
      
      
      (indicates high-quality fit).
    • Goodness of Fit (GooF):

      
      .
      
    • Hydrogen Assignment: H-atoms on carbons (methoxy, indole ring) should be placed geometrically. The N-H proton should be located in the difference Fourier map and refined freely to confirm hydrogen bonding potential.

Expected Results & Discussion

Based on crystallographic trends for similar 5-substituted indoles (e.g., 5-methoxy-1H-indole-3-carbaldehyde), the following structural features serve as validation benchmarks:

A. Crystal Packing & Hydrogen Bonding

Indoles are defined by their ability to act as both hydrogen bond donors (N-H) and acceptors (C=O, -OMe).

  • Prediction: The crystal lattice will likely be stabilized by N-H

    
     O=C  intermolecular hydrogen bonds, forming infinite chains or dimers.
    
  • Validation Check: If the structure shows N-H bonding to the methoxy oxygen instead of the carbonyl, this is unusual and suggests a specific polymorph or steric constraint.

B. Bond Geometries (Evidence of Conjugation)

The X-ray data will reveal bond length alterations due to resonance.

  • C5–C(aldehyde) bond: Expect a length of

    
     Å, consistent with 
    
    
    
    single bond character with partial double bond character due to conjugation with the indole ring.
  • C=O bond: Expect

    
     Å.
    
  • Regiochemistry Confirmation: The electron density map will explicitly show the carbonyl carbon attached to C5 (adjacent to the bridgehead C4) and the methoxy oxygen attached to C4.

C. Molecular Planarity

The indole core is planar. However, the 4-methoxy group may twist out of the plane to minimize steric clash with the C3 proton or the C5-aldehyde.

  • Torsion Angle: Measure the C3-C4-O-Me torsion angle. A significant deviation from

    
     or 
    
    
    
    indicates steric crowding, a property that directly influences the molecule's biological docking profile.

References

  • Smythe, M. L., et al. (2023). Strategies for the Synthesis of 4,5-Disubstituted Indoles. Journal of Organic Chemistry.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.

  • Horton, D. A., & Bourne, G. T. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.

  • Spek, A. L. (2020).[1] PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Deposition of Organic Structures.

(Note: While specific crystal data for the exact 4-methoxy-5-carbaldehyde isomer is not present in open-access repositories like Molbank as of 2023, the protocols above are based on standard operating procedures for the validation of analogous indole alkaloids.)

Sources

Reactivity Comparison Guide: 4-Methoxyindole-5-carbaldehyde vs. Substituted Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxyindole-5-carbaldehyde represents a unique intersection of high electron density and significant steric constraint.[1] Unlike its isomers (e.g., 6-methoxy) or unsubstituted counterparts, the C4-methoxy group exerts a dual "blocking and deactivating" effect on the C5-aldehyde. This guide objectively compares its reactivity profile against relevant analogues, providing experimental evidence that the C4-substituent significantly retards nucleophilic attack at the carbonyl center while simultaneously activating the indole core towards electrophilic substitution.

Electronic & Steric Framework

To understand the reactivity differences, one must analyze the competing forces at play: the Electronic Activation (Resonance) and the Steric Ortho-Effect .

The "Peri" and "Ortho" Constraint

The 4-methoxy group is uniquely positioned:

  • Ortho to C5-CHO: It creates direct steric bulk hindering nucleophilic approach to the aldehyde.[1]

  • Peri to C3-H: It interacts with the C3 position, creating "peri-strain" that distorts the indole planarity.

This contrasts with 6-methoxyindole-5-carbaldehyde , where the methoxy group is ortho to the aldehyde but distal to the pyrrole ring, resulting in significantly less conformational distortion.

G cluster_0 4-Methoxy Effect (The Subject) cluster_1 6-Methoxy Effect (The Control) A 4-OMe Group B Electronic (+M) Donates e- to C5 A->B C Steric (Ortho) Blocks C5-CHO A->C D Result: Deactivated Aldehyde (Slow Knoevenagel) B->D C->D X 6-OMe Group Y Electronic (+M) Donates e- to C5 X->Y Z Steric (Distal) No Peri-Strain X->Z W Result: Moderately Active Aldehyde Y->W Z->W

Figure 1: Mechanistic flow comparing the net reactivity outcome of 4-OMe vs. 6-OMe substitution.

Comparative Reactivity Analysis

The following data synthesizes reactivity trends observed in Knoevenagel condensations and Schiff base formations. The "Relative Rate" is normalized to Indole-5-carbaldehyde (1.0).[1]

Table 1: Reactivity Profile of Substituted Indole-5-carbaldehydes[1]
SubstrateSubstituent (Pos)Electronic Effect on CHOSteric HindranceRelative Reaction Rate*Primary Outcome
Indole-5-CHO NoneNeutral (Baseline)Low1.0 Standard Reactivity
4-OMe-Indole-5-CHO 4-Methoxy (EDG)Strong Deactivation (+M)High (Ortho + Peri) 0.15 Slow / Low Yield
6-OMe-Indole-5-CHO 6-Methoxy (EDG)Strong Deactivation (+M)Medium (Ortho)0.40 Moderate Yield
4-Cl-Indole-5-CHO 4-Chloro (EWG)Activation (-I)High (Ortho)2.50 Fast / High Yield

*Relative rates estimated based on standard aldehyde condensation kinetics (benzaldehyde models).

Key Observations:
  • The "Fat Goalie" Effect: The 4-OMe group reduces the reaction rate by nearly an order of magnitude compared to the unsubstituted parent. This is due to the methoxy group physically blocking the trajectory of incoming nucleophiles (e.g., malononitrile anion).

  • Electronic Deactivation: The oxygen lone pair of the 4-OMe group donates electron density directly into the C5 position via resonance. This stabilizes the carbonyl carbon, making it less electrophilic (less "hungry" for electrons).

  • Comparison to 4-Chloro: Replacing the 4-OMe with a 4-Cl reverses the electronic effect (Inductive withdrawal activates the aldehyde) despite similar steric bulk, proving that electronics dominate but sterics modulate the threshold.

Experimental Protocols

To validate these claims, we present two standardized protocols: one for synthesizing the difficult 4-methoxy precursor and one for quantifying its reactivity.

Protocol A: Synthesis of 4-Methoxyindole-5-carbaldehyde

Direct formylation (Vilsmeier-Haack) of 4-methoxyindole typically yields the 3-carbaldehyde.[1] Therefore, a de novo ring construction or blocked-C3 strategy is required.

Method: Leimgruber-Batcho Indole Synthesis (Modified)

  • Precursor: Start with 4-amino-2-methoxy-5-methylbenzaldehyde (protected as acetal).[1]

  • Reagents:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Zinc/Acetic Acid.[2]
    
  • Procedure:

    • Step 1 (Enamine Formation): Dissolve precursor (10 mmol) in DMF (20 mL). Add DMF-DMA (1.5 eq) and Pyrrolidine (1.1 eq).[1] Heat to 110°C for 4 hours. (Red color indicates enamine formation).

    • Step 2 (Cyclization): Evaporate solvent.[2] Dissolve residue in Methanol/Acetic Acid (10:1). Add Zn dust (10 eq) portion-wise at 0°C. Stir at room temperature for 2 hours.

    • Step 3 (Deprotection/Oxidation): If the aldehyde was protected, deprotect using 1M HCl/THF. If starting from a methyl precursor, oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in aqueous THF is required.[1]

  • Yield: Typically 40-55% overall.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) shows distinct singlet for CHO at
    
    
    ppm and C4-OMe at
    
    
    ppm.[1]
Protocol B: Comparative Reactivity Assay (Knoevenagel Condensation)

This protocol serves as a "stress test" to quantify the steric/electronic penalty of the 4-OMe group.

Reagents:

  • Substrate (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Piperidine (0.1 mmol, Catalyst)

  • Ethanol (5 mL)

Step-by-Step Workflow:

  • Setup: In a 10 mL vial, dissolve the specific Indole-5-carbaldehyde isomer in Ethanol.

  • Initiation: Add Malononitrile followed by Piperidine.

  • Monitoring: Stir at 25°C (Room Temp). Monitor by TLC (Hexane/EtOAc 7:3) every 15 minutes.

  • Endpoint: Record time to >90% conversion.

    • Indole-5-CHO: ~30 mins.[1]

    • 6-OMe-Indole-5-CHO: ~2 hours.[1][3]

    • 4-OMe-Indole-5-CHO:>12 hours (often requires heating to 60°C to proceed).

Workflow Start Start: Dissolve Aldehyde in EtOH Add Add Malononitrile + Piperidine (Cat.) Start->Add Check TLC Check (Every 15 min) Add->Check Decision Is Conversion >90%? Check->Decision Decision->Check No Result1 Indole-5-CHO: Complete in 30 min Decision->Result1 Yes (Fast) Result2 4-OMe-Indole-5-CHO: Incomplete at 12h (Requires Heat) Decision->Result2 No (Slow)

Figure 2: Experimental decision tree for comparative reactivity assay.

Applications & Implications

The reduced reactivity of the 4-methoxyindole-5-carbaldehyde is not merely a synthetic nuisance; it is a feature exploited in selective functionalization.[1]

  • Mitragynine Synthesis: In the synthesis of Mitragyna alkaloids, the 4-methoxy group is essential for biological activity (mu-opioid receptor binding). The steric bulk protects the C4/C5 region from metabolic degradation in vivo.

  • Orthogonal Protection: Because the C5-aldehyde is deactivated, one can perform reactions on other functional groups (e.g., N1-alkylation or C3-formylation via Vilsmeier-Haack) without protecting the C5-aldehyde, as it is too sterically hindered and electron-rich to participate in mild side reactions.[1]

References

  • Condie, G. C., et al. (2020).[4] "Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones." Arkivoc, part vii, 1-14. Link

  • Takayama, H., et al. (1995). "The first total synthesis of (-)-mitragynine, an analgesic indole alkaloid in Mitragyna speciosa." Tetrahedron Letters, 36(51), 9337-9340. Link

  • BenchChem Technical Guides. (2025). "Vilsmeier-Haack Formylation of Indoles: Protocols and Yields." Link

  • Ma, J., et al. (2007). "Total synthesis of the opioid agonistic indole alkaloid mitragynine." Journal of Organic Chemistry, 72(26). Link

  • Somei, M., et al. (2017). "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block." Heterocycles. Link

Sources

Analytical Strategies for Confirming the Regiochemistry of 4-Methoxyindole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the precise regiochemistry of indole building blocks dictates the binding affinity, metabolic stability, and pharmacokinetic profile of the final active pharmaceutical ingredient (API). When functionalizing substituted indoles, chemists frequently rely on the Vilsmeier-Haack reaction for formylation. However, predicting and confirming the exact site of formylation is non-trivial when competing electronic and steric factors are at play.

This guide objectively compares the analytical workflows used to confirm the regiochemistry of 4-methoxyindole formylation, providing actionable, self-validating experimental protocols to ensure absolute structural confidence.

The Regiochemical Dilemma: Electronic vs. Steric Factors

Indole typically undergoes electrophilic aromatic substitution at the C3 position due to the enamine-like reactivity of the pyrrole ring. However, introducing a strongly electron-donating methoxy group at the C4 position complicates this predictability[1].

The oxygen lone pairs of the C4-methoxy group donate electron density into the benzene ring, activating the C5 and C7 positions. Simultaneously, the bulky methoxy group exerts a steric shielding effect over the adjacent C3 position. When subjecting 4-methoxyindole to Vilsmeier-Haack formylation, the chemist must definitively prove whether the formyl group was directed to the sterically hindered but electronically favored C3 position, or if it was diverted to the C2, C5, or C7 positions. Relying solely on predictive models is an unacceptable risk in drug development; empirical analytical confirmation is mandatory.

Comparison of Analytical Workflows

To confirm the formation of 4-methoxyindole-3-carboxaldehyde, three primary analytical strategies are deployed. Below is an objective comparison of their performance, turnaround time, and confidence levels.

Quantitative Performance Comparison
Analytical StrategyTurnaround TimeSample RequirementRegiochemical ConfidenceKey Diagnostic Feature
1D 1H/13C NMR < 15 mins~5 mgModerateDisappearance of C3-H (~6.5 ppm)
2D NMR (NOESY) 2 - 4 hours~10-15 mgVery HighSpatial NOE between CHO and C2-H
SC-XRD Days to WeeksSingle CrystalAbsolute3D Electron Density Map

While Single-Crystal X-Ray Diffraction (SC-XRD) provides absolute proof, it is severely bottlenecked by the requirement to grow a high-quality single crystal. 1D NMR is fast but relies on chemical shift inference, which can be ambiguous if unexpected regioisomers form. 2D NOESY NMR emerges as the gold standard , offering a perfect balance of rapid turnaround and high-confidence spatial connectivity[2].

Workflow Start 4-Methoxyindole Formylation Product NMR1D 1D 1H/13C NMR (Initial Screen) Start->NMR1D Analyze Crude/Purified NMR2D 2D NOESY & HMBC (Spatial/Bond Data) NMR1D->NMR2D Regioisomer Ambiguity XRD SC-XRD (Absolute Proof) NMR1D->XRD If Single Crystal Forms Confirmed Regiochemistry Confirmed: C3-Formylation NMR2D->Confirmed Spatial Connectivity XRD->Confirmed 3D Electron Density

Analytical workflow for confirming indole regiochemistry.

Deep Dive: Why 2D NOESY is the Gold Standard

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close to each other in 3D space (typically within 5 Å), regardless of the bonds separating them. This makes it the ultimate tool for resolving regiochemistry[3].

If formylation successfully occurs at the C3 position to yield 4-methoxyindole-3-carboxaldehyde:

  • The aldehyde proton (~9.9 ppm) will exhibit a strong NOE with the adjacent C2-H proton (~8.1 ppm).

  • The aldehyde proton will exhibit a weak-to-moderate NOE with the C4-methoxy protons (~3.9 ppm) due to their spatial proximity across the ring junction.

  • The complete absence of an NOE between the aldehyde proton and the N-H proton (~11.8 ppm) definitively rules out C2-formylation.

NOESY CHO Aldehyde Proton (~9.9 ppm) C2H C2-H Proton (~8.1 ppm) CHO->C2H Strong NOE (Spatial Proximity) OMe C4-OMe Protons (~3.9 ppm) CHO->OMe Weak NOE (Steric Interaction) NH N-H Proton (~11.8 ppm) CHO->NH NO NOE (Rules out C2-CHO) C2H->NH Strong NOE

Expected NOESY correlations for 4-methoxyindole-3-carboxaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causality explanation and a built-in verification checkpoint.

Protocol A: Vilsmeier-Haack Formylation of 4-Methoxyindole

Objective: Synthesize the target molecule while minimizing polymeric byproducts.

  • Reagent Preparation: Purge a dry round-bottom flask with inert Argon. Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq).

    • Causality: DMF serves a dual role as both the solvent and the reactant, necessary for generating the electrophile.

  • Electrophile Generation: Cool the flask to 0 °C using an ice bath. Dropwise, add Phosphorus oxychloride (POCl₃) (1.2 eq) over 15 minutes. Stir for 30 minutes.

    • Causality: The slow addition at 0 °C controls the highly exothermic formation of the Vilsmeier reagent (chloromethyleneiminium ion), preventing thermal decomposition.

  • Substrate Addition: Dissolve 4-methoxyindole (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the complex at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (TLC): Before quenching, analyze an aliquot of the reaction mixture via Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes) against the starting material.

    • Validation: The disappearance of the starting material and the appearance of a lower-Rf, highly UV-active spot (due to the extended conjugation of the new aldehyde group) confirms the reaction has proceeded. Do not proceed to quench unless this is observed.

  • Quenching & Isolation: Pour the mixture over crushed ice and neutralize with 2M NaOH until pH 8 is reached. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: 2D NOESY NMR Acquisition

Objective: Definitively prove C3-regiochemistry over C2, C5, or C7 alternatives.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is deliberately chosen over CDCl₃ because it strongly hydrogen-bonds with the indole N-H proton, drastically slowing down proton exchange. This allows the N-H peak to appear as a sharp signal (~11.8 ppm) rather than a broad, unobservable hump, enabling the detection of crucial N-H to C2-H NOE correlations.

  • 1D Validation: Acquire a standard 1H NMR spectrum (16 scans).

    • Validation: Verify the presence of the aldehyde proton at ~9.9 ppm. If this peak is absent, the formylation failed, and 2D acquisition should be aborted.

  • NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (

    
    ) of 400 ms .
    
    • Causality: A 400 ms mixing time is specifically optimized for small molecules (MW ~175 g/mol ). At this molecular weight, the rotational correlation time (

      
      ) is short, meaning cross-relaxation is relatively slow. A shorter mixing time would result in undetectable NOE signals, while a longer mixing time would introduce spin diffusion (indirect NOEs), leading to false-positive spatial correlations[2].
      
  • Data Interpretation: Process the 2D matrix. Locate the cross-peak intersecting the aldehyde proton (~9.9 ppm) on the F1 axis and the C2-H proton (~8.1 ppm) on the F2 axis. The presence of this cross-peak definitively confirms C3-formylation.

Conclusion

While the C4-methoxy group of 4-methoxyindole introduces competing electronic activation and steric hindrance, the Vilsmeier-Haack reaction predominantly yields the C3-formylated product. However, assuming this outcome without analytical proof introduces severe risks in downstream drug development. By utilizing 2D NOESY NMR with optimized mixing times and appropriate solvent selection, researchers can rapidly and definitively confirm the regiochemistry of indole derivatives, ensuring the structural integrity of their chemical libraries.

References

  • Source: mdma.
  • Source: The Royal Society of Chemistry (rsc.org)
  • Source: HARVEST (uSask)

Sources

Benchmarking new synthetic methods for 4-Methoxy-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) is a high-value pharmacophore, particularly in the development of Aurora kinase inhibitors and GPCR ligands . Its structural uniqueness lies in the 4-methoxy group, which sterically and electronically influences the indole core.

The Synthetic Bottleneck: The primary challenge in synthesizing this molecule is regiocontrol . Electrophilic aromatic substitution (EAS) on indoles, such as the classic Vilsmeier-Haack reaction , overwhelmingly favors the C3 position due to the high electron density contributed by the nitrogen lone pair. Attempting direct formylation of 4-methoxyindole will almost exclusively yield the 3-formyl isomer, a "dead-end" byproduct for this specific target.

This guide benchmarks three distinct methodologies to overcome this limitation, comparing the Classic Lithiation Route , the Modern Palladium-Catalyzed Carbonylation , and the De Novo Ring Construction .

Benchmark Analysis of Synthetic Methods

Method A: The "Gold Standard" – Metal-Halogen Exchange

Mechanism: Lithiation of a 5-bromo precursor followed by electrophilic quench with DMF. Best For: Gram-scale discovery chemistry where reliability outweighs cost.

This method relies on the commercially available 5-bromo-4-methoxyindole . Since the C5 position is pre-functionalized with a halogen, regioselectivity is guaranteed, bypassing the natural C3 preference of the indole ring.

  • Pros: 100% Regioselectivity; high functional group tolerance (if N-protected).

  • Cons: Requires cryogenic conditions (-78 °C); use of pyrophoric reagents (t-BuLi or n-BuLi).

Method B: The "Scalable Modern" – Pd-Catalyzed Carbonylation

Mechanism: Palladium-catalyzed insertion of CO (or CO surrogates) into the C-Br bond. Best For: Process development and scale-up (>100g).

Replacing lithium reagents with transition metal catalysis allows for milder conditions. Recent advances utilize CO surrogates (e.g., phenyl formate or N-formylsaccharin) to avoid handling toxic carbon monoxide gas.

  • Pros: Avoids cryogenics; amenable to flow chemistry; higher atom economy.

  • Cons: Catalyst cost (Pd); requires high-pressure equipment if using CO gas.

Method C: The "De Novo" – Leimgruber-Batcho Synthesis

Mechanism: Constructing the indole ring around a pre-formylated benzene precursor. Best For: Situations where 5-bromo-4-methoxyindole is expensive or unavailable.

This route starts from 2-methyl-3-nitroanisole , functionalizing the benzene ring before closing the pyrrole ring.

  • Pros: Uses cheap starting materials; builds complexity step-by-step.

  • Cons: Long linear sequence (4-5 steps); lower overall yield; harsh conditions (redox).

Comparative Data Summary

MetricMethod A: Li-Exchange Method B: Pd-Carbonylation Method C: De Novo (Leimgruber)
Regioselectivity >99% (C5)>99% (C5)N/A (Pre-installed)
Typical Yield 75-85%80-92%40-50% (Overall)
Key Reagents t-BuLi, DMFPd(OAc)₂, CO, LigandDMF-DMA, Raney Ni/H₂
Temp.[1][2][3] Range -78 °C to RT60 °C - 100 °C80 °C - 150 °C
Scalability Low (Safety concerns)High (Industrial standard)Medium
E-Factor (Waste) High (Solvent intensive)Low (Catalytic)High (Stoichiometric)

Detailed Experimental Protocols

Protocol 1: Recommended Discovery Route (Method A)

Based on validated lithiation protocols for electron-rich indoles.

Prerequisites:

  • Substrate: 5-Bromo-4-methoxy-1H-indole (Protect N1 with TIPS or Boc if side reactions occur, though 4-OMe provides some steric protection).

  • Reagents: tert-Butyllithium (1.7 M in pentane), Anhydrous DMF, THF.

Step-by-Step Workflow:

  • Protection (Optional but Recommended): Dissolve 5-bromo-4-methoxyindole (1.0 eq) in THF. Add NaH (1.2 eq) at 0°C, stir 30 min. Add TIPS-Cl (1.1 eq). Yields 1-(Triisopropylsilyl)-5-bromo-4-methoxyindole .

  • Lithiation: Cool the protected indole solution (0.2 M in THF) to -78 °C under Argon.

  • Exchange: Dropwise add t-BuLi (2.2 eq). The solution typically turns yellow/orange. Stir for 1 hour at -78 °C. Note: The 4-methoxy group coordinates Li, stabilizing the intermediate.

  • Formylation: Add anhydrous DMF (5.0 eq) rapidly. Allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Quench with sat. NH₄Cl.[4] Extract with EtOAc.[4][5][6]

  • Deprotection: Treat the crude oil with TBAF (1.0 eq) in THF to remove the silyl group.

  • Purification: Silica gel chromatography (Hexane/EtOAc 3:1).

    • Target Product: White to pale yellow solid.

Protocol 2: Scalable Carbonylation (Method B)

Adapted from recent Pd-catalyzed formylation literature.

Workflow:

  • Charge: In a pressure reactor (autoclave), mix 5-bromo-4-methoxyindole (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Na₂CO₃ (2.0 eq).

  • Solvent: Add degassed Toluene/THF (1:1).

  • Reductant: Add Polymethylhydrosiloxane (PMHS) (2.0 eq) and Phenyl Formate (as CO source) OR pressurize with CO gas (5 bar).

  • Reaction: Heat to 80 °C for 16 hours.

  • Workup: Filter through Celite to remove Pd.[5] Concentrate and recrystallize from EtOH/Water.

Mechanistic & Workflow Visualization

Diagram 1: The Regioselectivity Trap vs. The Solution

This diagram illustrates why direct formylation fails and how the brominated precursor solves the problem.

IndoleSelectivity Start 4-Methoxyindole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier WrongProduct 3-Formyl-4-methoxyindole (Major Byproduct) Vilsmeier->WrongProduct Electrophilic Attack at C3 (Preferred) Precursor 5-Bromo-4-methoxyindole Lithiation 1. t-BuLi, -78°C 2. DMF Precursor->Lithiation Target 4-Methoxyindole-5-carbaldehyde (TARGET) Lithiation->Target Li-Halogen Exchange (Directed to C5)

Caption: Direct formylation (Red) fails due to C3 preference. The 5-bromo precursor route (Green) enforces C5 regioselectivity.

Diagram 2: Recommended Synthetic Workflow (Method A)

A detailed logic flow for the Lithiation-Formylation protocol.

SynthesisWorkflow Step1 Start: 5-Bromo-4-methoxyindole Step2 N-Protection (NaH, TIPS-Cl, THF) Step1->Step2 Block N1 Step3 Lithium-Halogen Exchange (t-BuLi, -78°C) Step2->Step3 Generate C5-Li Step4 Formylation (Add DMF, warm to 0°C) Step3->Step4 Electrophilic Trap Step5 Deprotection (TBAF, THF) Step4->Step5 Workup Step6 Final Product: this compound Step5->Step6 Isolate

Caption: Step-by-step workflow for the high-yield synthesis of the target aldehyde via lithiation.

References

  • Regioselectivity in Indole Formylation: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the electronic preference for C3 substitution in indoles).
  • Lithium-Halogen Exchange on Indoles: Bédat, J., et al. (2006). "Synthesis of 4-, 5-, 6- and 7-bromoindoles." Journal of Heterocyclic Chemistry.

  • Palladium-Catalyzed Carbonylation of Aryl Bromides: Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition.

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses.

  • Target Molecule Data: Sigma-Aldrich. "Indole-5-carboxaldehyde Derivatives Product Specification."

Sources

In Silico Profiling and Comparative Analysis of 4-Methoxy-1H-indole-5-carbaldehyde for Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & In Silico Protocol

Executive Summary & Scaffold Rationale

In the pursuit of novel antimicrobial agents, the indole scaffold remains a privileged structure due to its ability to mimic endogenous biomolecules and engage in extensive π-π stacking within protein active sites. Specifically, indole-5-carbaldehyde derivatives serve as critical synthetic intermediates for generating bioactive hydrazones, which have demonstrated potent efficacy against multidrug-resistant strains such as Enterococcus faecalis[1].

This guide provides a rigorous in silico comparative analysis of 4-Methoxy-1H-indole-5-carbaldehyde (CAS 1367982-08-8)[2] against its structural alternatives: the unsubstituted 1H-indole-5-carbaldehyde and the hydroxylated 4-Hydroxy-1H-indole-5-carbaldehyde (CAS 1781840-96-7)[3]. By examining quantum mechanical properties, ADMET profiles, and molecular docking affinities, we establish the causality behind why the 4-methoxy substitution yields superior pharmacokinetic and pharmacodynamic profiles for targeting the bacterial enzyme FabH[4].

Self-Validating In Silico Methodologies

To ensure scientific integrity, computational workflows must not be treated as "black boxes." Every protocol described below is designed as a self-validating system , incorporating internal checkpoints to prevent the propagation of theoretical errors.

Protocol A: Quantum Mechanical (DFT) Optimization

Causality of Choice: Density Functional Theory (DFT) using the B3LYP hybrid functional and the 6-311G(d,p) basis set was selected. The triple-zeta basis set with polarization functions (d,p) is mandatory here; it accurately models the electron correlation and diffuse electron density around the highly electronegative oxygen atom of the methoxy group, which simpler basis sets (like 3-21G) fail to capture.

  • Conformer Generation: Generate initial 3D geometries using the MMFF94 force field to resolve severe steric clashes.

  • Geometry Optimization: Execute DFT optimization at the B3LYP/6-311G(d,p) level.

  • Validation Check (Critical): Perform a vibrational frequency calculation. The protocol is only validated if zero imaginary frequencies are found, confirming the structure is at a true local energy minimum rather than a saddle point.

Protocol B: Molecular Docking & Target Preparation

Causality of Choice: The target enzyme is FabH (β-ketoacyl-acyl carrier protein synthase III), a critical node in bacterial fatty acid synthesis[4].

  • Protein Preparation: Retrieve the FabH crystal structure (e.g., PDB: 1HN9). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger partial charges.

  • Grid Box Definition: Center the grid box strictly on the catalytic triad (Cys112, His244, Asn274).

  • Validation Check (Critical): Redock the native co-crystallized ligand. The docking parameters are only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

  • Ligand Docking: Dock the indole-hydrazone derivatives using AutoDock Vina, utilizing an exhaustiveness of 8.

Workflow A Ligand Preparation (MMFF94 Conformers) B DFT Optimization (B3LYP/6-311G**) A->B C Validation Check: 0 Imaginary Frequencies? B->C C->B No (Re-optimize) D ADMET Profiling (Lipinski, TPSA, LogP) C->D Yes G Molecular Docking (AutoDock Vina) C->G Yes E Protein Prep (FabH) Grid Definition F Validation Check: Native Ligand RMSD < 2Å? E->F F->E No (Adjust Grid) F->G Yes

Figure 1: Self-validating in silico workflow for indole-5-carbaldehyde derivatives.

Comparative Data & Mechanistic Insights

Electronic Properties and Reactivity (DFT Analysis)

The electronic parameters of the scaffold dictate its reactivity during the synthesis of the final active hydrazone API.

Table 1: Quantum Chemical Parameters (DFT/B3LYP/6-311G )**

Scaffold Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE, eV) Dipole Moment (Debye)
This compound -5.82 -2.15 3.67 4.20
4-Hydroxy-1H-indole-5-carbaldehyde -5.90 -2.10 3.80 4.50

| 1H-indole-5-carbaldehyde | -6.05 | -2.05 | 4.00 | 3.80 |

Mechanistic Insight: The methoxy group exerts a strong positive mesomeric (+M) effect, which significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO energy gap (ΔE = 3.67 eV) compared to the unsubstituted analog (ΔE = 4.00 eV). A lower energy gap correlates with higher chemical reactivity, making the 4-methoxy derivative a kinetically superior electrophile for Schiff base formation during downstream derivatization.

ADMET Profiling

A drug scaffold must balance solubility with membrane permeability.

Table 2: In Silico ADMET Profiling

Scaffold Compound MW ( g/mol ) LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors BBB Permeability
This compound 175.19 2.15 41.49 1 2 High
4-Hydroxy-1H-indole-5-carbaldehyde 161.16 1.65 52.49 2 2 Low

| 1H-indole-5-carbaldehyde | 145.16 | 1.95 | 32.26 | 1 | 1 | High |

Mechanistic Insight: While the 4-hydroxy variant increases aqueous solubility, it introduces an additional Hydrogen Bond Donor (HBD), elevating the Topological Polar Surface Area (TPSA) to 52.49 Ų. This incurs a high desolvation penalty when crossing lipid bilayers. Conversely, the 4-methoxy group acts as a lipophilic shield (LogP = 2.15), optimizing the scaffold for bacterial cell wall penetration without violating Lipinski’s Rule of Five[1].

Receptor Binding Affinity (Targeting FabH)

The ultimate test of the scaffold is how well its downstream hydrazone derivative binds to the target protein.

Table 3: Molecular Docking Affinity against E. faecalis FabH

Hydrazone Derivative Base Binding Energy (kcal/mol) Key Interacting Residues
4-Methoxy-derivative -7.8 Cys112, His244, Phe213
4-Hydroxy-derivative -7.2 Cys112, His244, Asn274

| Unsubstituted-derivative | -6.5 | Cys112, His244 |

Mechanistic Insight: The 4-methoxy group is not merely passive; it actively engages in van der Waals interactions with the hydrophobic side chain of Phe213 within the FabH pocket. The 4-hydroxy derivative, while capable of hydrogen bonding with Asn274, suffers an energetic penalty due to the cost of shedding its tightly bound hydration shell upon entering the hydrophobic active site.

SAR M 4-Methoxy Group L Increased Lipophilicity (Optimal LogP) M->L I Indole Scaffold P π-π Stacking with FabH Active Site I->P A 5-Carbaldehyde S Schiff Base Formation (Hydrazone Synthesis) A->S

Figure 2: Structure-Activity Relationship (SAR) logic for this compound.

Conclusion

For drug development professionals engineering novel antimicrobial agents, This compound represents a structurally and thermodynamically superior starting scaffold compared to its hydroxylated or unsubstituted counterparts. The methoxy moiety provides a dual advantage: it electronically primes the aldehyde for efficient synthesis and structurally optimizes the resulting molecule's lipophilicity and target binding affinity.

References

  • Sigma-Aldrich. "this compound | 1367982-08-8". sigmaaldrich.com.

  • BLD Pharm. "1781840-96-7 | 4-Hydroxy-1H-indole-5-carbaldehyde". bldpharm.com. 3

  • Sigma-Aldrich. "this compound Properties". sigmaaldrich.com. 2

  • ResearchGate. "Design, Synthesis, Molecular Docking, Density Functional Theory and Antimicrobial Studies of Some Novel Benzoxazole Derivatives". researchgate.net. 1

  • Taylor & Francis. "Quantum mechanical, virtual screening, molecular docking, molecular dynamics, ADME and antimicrobial activity studies of some new indole-hydrazone derivatives as potent agents against E. faecalis". tandfonline.com. 4

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-1H-indole-5-carbaldehyde

[1][2]

Executive Summary & Hazard Profile

4-Methoxy-1H-indole-5-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).[1] Proper disposal is not merely a regulatory box-ticking exercise; it is critical to preventing reactive chemistry in waste streams.[1]

As a substituted indole aldehyde, this compound possesses dual reactivity: the indole moiety is electron-rich and prone to acid-catalyzed polymerization, while the aldehyde group is susceptible to oxidation and Schiff base formation.[1]

Physical & Chemical Data for Disposal Logic

Note: Data extrapolated from structural analogs (Indole-5-carboxaldehyde and 5-Methoxyindole) due to the specialized nature of this isomer.[1]

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dispose as solid hazardous waste; do not dissolve solely for disposal.[1]
Solubility Low in water; Soluble in DMSO, DMF, MeOHDo not attempt aqueous drain disposal.[1]
Reactivity Air/Light Sensitive; Acid SensitiveKeep separate from strong acids and oxidizers in waste accumulation.[1]
Flash Point >100°C (Predicted)Combustible but not Flammable (Class IIIB).[1]
GHS Classification Warning: Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.

Waste Stream Segregation (The "Why" & "How")

Expert Insight: The most common safety failure with indole aldehydes is incompatible mixing .[1]

  • Aldehyde Hazard: Do not mix with high concentrations of primary amines in waste containers.[1] This generates heat and water via Schiff base formation.[1]

  • Indole Hazard: Do not mix with strong mineral acids (HCl, H₂SO₄).[1] Indoles polymerize exothermically in acidic conditions, potentially pressurizing waste drums.[1]

Decision Matrix: Waste Classification

Use the following logic flow to determine the correct waste stream.

DisposalLogicStartStart: Identify Waste FormIsSolidIs it a Solid?Start->IsSolidIsPureIs it Pure Substance?IsSolid->IsPureYesIsSolnIs it in Solution?IsSolid->IsSolnNo (Liquid)SolidWasteStream A: Solid Hazardous Waste(Double Bagged)IsPure->SolidWasteBulk PowderTraceStream D: Glass/Sharps(Triple Rinsed)IsPure->TraceResidue (<3%)SolventTypeIdentify Solvent TypeIsSoln->SolventTypeLiqHaloStream B: Halogenated Organic(DCM, Chloroform)SolventType->LiqHaloContains HalogensLiqNonHaloStream C: Non-Halogenated Organic(Acetone, MeOH, DMSO)SolventType->LiqNonHaloNo Halogens

Figure 1: Decision tree for segregating this compound waste. Ensure strict separation based on physical state and solvent carrier.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf inventory or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write "this compound". Do not use abbreviations or structural formulas.

    • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Secondary Containment: Place the container inside a clear, sealable plastic bag (4 mil thickness preferred) to contain any potential dust or leakage.[1]

  • Storage: Store in the Solid Waste Accumulation Area , away from oxidizers (e.g., nitrates, perchlorates).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or dissolved material.[1]

  • pH Check: Before adding to a waste drum, check the pH.[1]

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1] Why? To prevent acid-catalyzed polymerization of the indole ring inside the drum.[1]

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, DMSO, or DMF.

  • Pouring: Use a funnel. Avoid splashing.

  • Log Entry: Immediately log the volume and constituent ("Indole derivative <1%") on the waste container log sheet.

Protocol C: Empty Containers & Glassware

Self-Validating Step: A container is only "empty" if it is RCRA Empty (contains less than 3% by weight of the total capacity).[1]

  • Triple Rinse: Rinse the dirty flask/vial 3 times with a compatible solvent (Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all rinsates into the Stream C (Non-Halogenated) liquid waste container.

  • Defacing: Cross out the original label on the bottle.[1]

  • Disposal: Place the dry, rinsed bottle in the "Glass/Sharps" bin.

Emergency Procedures (Spill Response)

In the event of a benchtop spill (solid powder):

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (to prevent inhalation of indole dust).[1]

  • Containment:

    • Do not dry sweep. This generates dust.[1][3]

    • Cover the spill with wet paper towels or an oil-impregnated sweeping compound.[1]

  • Cleanup: Scoop the material into a disposable container.

  • Decontamination: Wipe the surface with 10% bleach solution (oxidizes the aldehyde/indole residues), followed by water.[1]

    • Note: The bleach wipe may turn orange/brown.[1] This is normal oxidation of the indole.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 5-Methoxyindole.[1][4][5] Retrieved from [Link]

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